1-Acetyl-5-fluoro-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-fluoroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPZOMRZEOAMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657885 | |
| Record name | 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141071-11-6 | |
| Record name | 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-Acetyl-5-fluoro-1H-indazole" synthesis from 5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-Acetyl-5-fluoro-1H-indazole from its precursor, 5-fluoro-1H-indazole. This transformation is a critical step in the development of various pharmacologically active molecules, where the acetyl group can serve as a protecting group or a modulator of biological activity. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a workflow diagram.
Reaction Overview
The synthesis of this compound is achieved through the N-acetylation of 5-fluoro-1H-indazole. This reaction involves the introduction of an acetyl group onto the N1 position of the indazole ring. The most common and efficient methods for this transformation utilize an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to facilitate the nucleophilic attack of the indazole nitrogen.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. While specific conditions may be optimized, this method provides a robust starting point for laboratory-scale synthesis.
Materials:
-
5-fluoro-1H-indazole
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-fluoro-1H-indazole (1 equivalent) in dichloromethane. To this solution, add pyridine (1.5 equivalents). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields may vary depending on the scale and specific reaction conditions.
| Parameter | Value |
| Reactants | 5-fluoro-1H-indazole, Acetic Anhydride |
| Solvent | Dichloromethane |
| Base | Pyridine |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purity (Post-Purification) | >98% |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₇FN₂O |
| Molecular Weight | 178.16 g/mol |
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the acetyl group and the overall structure of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of the acetyl group.
-
Infrared (IR) Spectroscopy: Shows a characteristic carbonyl (C=O) stretch from the newly introduced acetyl group.
-
Melting Point: A sharp melting point range indicates a high degree of purity. The melting point for 5-fluoro-1H-indazole is 119-125 °C.[1][2]
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Considerations
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine is flammable and toxic; handle with care.
-
Acetic anhydride is corrosive and a lachrymator; avoid inhalation and skin contact.
-
Dichloromethane is a volatile solvent; handle in a fume hood.
Conclusion
The N-acetylation of 5-fluoro-1H-indazole is a straightforward and high-yielding reaction that provides a key intermediate for pharmaceutical research and development. The protocol described in this guide is robust and can be readily implemented in a standard laboratory setting. Proper analytical characterization is essential to ensure the identity and purity of the final product.
References
Physicochemical Properties of 1-Acetyl-5-fluoro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Acetyl-5-fluoro-1H-indazole. Due to its role as a key synthetic intermediate, publicly available experimental data on the final acetylated product is limited. Therefore, for comparative purposes, this guide also includes experimentally determined properties of its precursor, 5-fluoro-1H-indazole. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to enable researchers to characterize this compound in-house.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound and the related compound 5-fluoro-1H-indazole. This allows for a structured comparison of their fundamental properties.
| Property | This compound | 5-Fluoro-1H-indazole | Data Type |
| Molecular Formula | C₉H₇FN₂O | C₇H₅FN₂[1][2] | - |
| Molecular Weight | 178.16 g/mol | 136.13 g/mol [1][2][3] | - |
| CAS Number | 141071-11-6 | 348-26-5[1][2][3] | - |
| Melting Point | Not available | 119-125 °C[1][4] | Experimental |
| Boiling Point | Predicted: 337.9±22.0 °C | Predicted: 274.9±13.0 °C[4] | Predicted |
| Solubility | Not available | Slightly soluble in DMSO and Methanol[5] | Experimental |
| pKa | Predicted: -1.33±0.10 | Predicted: 12.90±0.40[4] | Predicted |
| logP | Not available | 2.3 (XLogP3)[3] | Computed |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a crucial indicator of its purity.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[6]
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for pulverizing the sample)
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the closed end.[6][7] The sample height in the capillary should be approximately 1-2 mm.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder to ensure accurate temperature reading of the block.
-
Heating: The apparatus is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.[7] A rapid initial heating can be done to determine an approximate melting point, followed by a slower, more accurate measurement.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7][8] A pure compound will typically have a sharp melting range of 0.5-1.0 °C.
Solubility Determination
This protocol provides a qualitative and semi-quantitative method for determining the solubility of a compound in various solvents.[9]
Materials:
-
Small test tubes
-
Vortex mixer
-
Pipettes
-
Analytical balance
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
Procedure:
-
Initial Screening: Place a small, weighed amount of the compound (e.g., 1-5 mg) into a test tube.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.[10]
-
Observation: Visually inspect the solution for any undissolved solid. A clear solution indicates that the compound is soluble at that concentration.[10]
-
Incremental Solvent Addition: If the compound has not fully dissolved, add the solvent in small, measured increments, mixing thoroughly after each addition, until the solid dissolves or a maximum volume is reached.
-
Classification: The solubility can be classified based on the amount of solvent required to dissolve a specific amount of the solute (e.g., very soluble, soluble, sparingly soluble, insoluble).[9] For more rigorous determination, especially for sparingly soluble compounds, techniques like HPLC or UV-Vis spectroscopy can be used to quantify the concentration of the dissolved compound in a saturated solution.[11]
LogP Determination (HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. High-Performance Liquid Chromatography (HPLC) is a common indirect method for its estimation.[12]
Principle: This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column (typically C18) and its known logP value.[13] A calibration curve is generated using a series of standard compounds with known logP values. The logP of the unknown compound is then interpolated from its retention time on the same column under identical conditions.
Procedure:
-
Preparation of Standards: A series of standard compounds with a range of known logP values are prepared as solutions in a suitable solvent.
-
HPLC System Setup:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used. The composition can be run isocratically or as a gradient.
-
Detector: A UV-Vis detector is commonly employed.
-
-
Calibration Curve Generation: Each standard compound is injected into the HPLC system, and its retention time is recorded. A graph of the logarithm of the capacity factor (log k') versus the known logP value is plotted to generate a linear calibration curve.[13]
-
Sample Analysis: The this compound sample is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the standards.
-
LogP Calculation: The retention time of the sample is used to calculate its log k'. The logP of the sample is then determined from the calibration curve.
Visualizations
The following diagram illustrates a typical experimental workflow for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
References
- 1. 5-Fluoro-1H-indazole 97 348-26-5 [sigmaaldrich.com]
- 2. 5-fluoro-1H-indazole, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. 5-Fluoro-1H-indazole | C7H5FN2 | CID 17842486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-FLUORO-1H-INDAZOLE CAS#: 348-26-5 [amp.chemicalbook.com]
- 5. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Spectroscopic Profile of 1-Acetyl-5-fluoro-1H-indazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Acetyl-5-fluoro-1H-indazole, a compound of interest for researchers, scientists, and professionals in drug development. The information presented herein is compiled from various sources and offers a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Introduction
This compound is a derivative of 5-fluoro-1H-indazole, featuring an acetyl group attached to one of the nitrogen atoms of the pyrazole ring. The presence of the fluorine atom and the acetyl group significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. Understanding these spectral characteristics is crucial for its identification, characterization, and application in various research and development endeavors.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide valuable insights into its molecular framework.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | d | ~0.9 | H-3 |
| ~7.75 | dd | ~9.0, 2.5 | H-4 |
| ~7.50 | dd | ~9.0, 4.5 | H-6 |
| ~7.20 | ddd | ~9.0, 9.0, 2.5 | H-7 |
| ~2.70 | s | - | -COCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O |
| ~160.0 (d, ¹JCF ≈ 240 Hz) | C-5 |
| ~141.0 | C-7a |
| ~135.0 | C-3 |
| ~122.0 (d, ³JCF ≈ 10 Hz) | C-7 |
| ~115.0 (d, ²JCF ≈ 25 Hz) | C-4 |
| ~110.0 (d, ²JCF ≈ 25 Hz) | C-6 |
| ~110.0 (d, ³JCF ≈ 5 Hz) | C-3a |
| ~24.0 | -COCH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -118.0 | m | - | F-5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O stretching (acetyl group) |
| ~1620, 1500, 1470 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1250 | Strong | C-N stretching |
| ~1100 | Strong | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 178.05 | High | [M]⁺ (Molecular Ion) |
| 136.04 | High | [M - C₂H₂O]⁺ |
| 109.03 | Medium | [M - C₂H₂O - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).
-
¹⁹F NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (δ 0.00).
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is commonly used for volatile compounds.
-
Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
solubility of "1-Acetyl-5-fluoro-1H-indazole" in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetyl-5-fluoro-1H-indazole in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on predicting solubility based on physicochemical principles and provides detailed experimental protocols for its determination.
Physicochemical Properties and Predicted Solubility
Understanding the physicochemical properties of a compound is crucial for predicting its solubility. While specific data for this compound is scarce, we can infer its likely behavior by examining its parent compound, 5-fluoro-1H-indazole, and the impact of N-acetylation.
The addition of an acetyl group to the indazole nitrogen (N-acetylation) is expected to increase the molecular weight and reduce the ability of the compound to act as a hydrogen bond donor. This generally leads to a decrease in solubility in polar protic solvents (like alcohols) and an increase in solubility in non-polar and some polar aprotic solvents.
Table 1: Physicochemical Properties of the Parent Compound, 5-fluoro-1H-indazole
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| Melting Point | 119-125 °C | |
| pKa | 12.90 ± 0.40 (Predicted) | [2] |
| XLogP3 | 2.3 | [1] |
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Ethanol | Polar Protic | Moderate | The acetyl group may reduce hydrogen bonding potential compared to the parent indazole. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, the acetyl group may limit solubility. |
| Acetone | Polar Aprotic | High | Good potential for dipole-dipole interactions. |
| Toluene | Non-Polar | Moderate to High | The aromatic nature of the compound suggests good solubility in aromatic solvents. |
| Ethyl Acetate | Polar Aprotic | High | A good solvent for many organic compounds with moderate polarity. |
| Dichloromethane | Polar Aprotic | High | A versatile solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving many compounds. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique.
Shake-Flask Method for Solubility Determination
This method involves equilibrating a surplus of the solid compound with a known volume of the solvent at a specific temperature until saturation is reached. The concentration of the dissolved compound in the supernatant is then determined.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Solvent Addition: Add a precise volume of each organic solvent to be tested into the respective vials.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifugation can be used to facilitate this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
References
The Strategic Role of 1-Acetyl-5-fluoro-1H-indazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Acetyl-5-fluoro-1H-indazole has emerged as a pivotal synthetic intermediate in the realm of medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural features, combining the bioisosteric properties of the indazole core with the modulating effects of fluorine substitution, make it a valuable building block for a new generation of kinase inhibitors and other specialty pharmaceuticals. The acetyl group serves as a versatile protecting group, enabling selective functionalization of the indazole nucleus before its strategic removal to yield the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and insights into its role in the synthesis of bioactive molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a readily available substituted aniline. An analogous and well-documented procedure for the synthesis of the isomeric 7-fluoro-1H-acetylindazole provides a reliable blueprint for this transformation.[1] The process involves the acetylation of the amino group of a fluorinated methylaniline, followed by an intramolecular cyclization to form the indazole ring.
A plausible synthetic route, based on analogous preparations, is outlined below:
Step 1: Acetylation of 2-Amino-4-fluorotoluene
In this initial step, 2-amino-4-fluorotoluene is acetylated to form N-(2-methyl-5-fluorophenyl)acetamide. This reaction is typically carried out using acetic anhydride in an appropriate solvent.
Step 2: Cyclization to this compound
The N-acetylated intermediate then undergoes an intramolecular cyclization to form the indazole ring. This is often achieved by treatment with a nitrite source, such as isoamyl nitrite, in the presence of an acid and acetic anhydride.
Below is a detailed, analogous experimental protocol for a similar transformation which can be adapted for the synthesis of this compound.[1]
Experimental Protocols
Analogous Synthesis of 7-fluoro-1H-acetylindazole [1]
-
Step 1: Synthesis of 2-fluoro-6-methylphenylacetamide: To a 100mL three-necked flask containing 1.07g (0.01mol) of 2-fluoro-6-methylaniline and 50mL of ethyl acetate, stirring is initiated and the flask is cooled to 0°C. Acetic anhydride (1.02g, 0.01mol) is added dropwise, ensuring the reaction temperature does not exceed 5°C. The mixture is stirred for an additional 0.5 hours. The solvent is then removed under reduced pressure to yield approximately 1.25g of 2-fluoro-6-methylphenylacetamide, with a yield of around 84%.[1]
-
Step 2: Synthesis of 7-fluoro-1H-acetylindazole: In a 100mL three-necked flask, 2.27g (0.01mol) of 2-fluoro-6-methylphenylacetamide, 1mL of acetic acid, 2mL of acetic anhydride, and 50mL of toluene are added sequentially and stirred. The mixture is heated, and 2mL of isoamyl nitrite is added dropwise slowly. After 0.5 hours, heating is discontinued. The solution is concentrated under reduced pressure to obtain approximately 1.72g of 7-fluoro-1H-acetylindazole as a pale pink crystalline solid, with a yield of 72%.[1]
This compound as a Key Synthetic Intermediate
The primary utility of this compound lies in its role as a protected precursor for the synthesis of more complex molecules. The acetyl group at the N1 position of the indazole ring serves two main purposes: it deactivates the ring towards certain electrophilic substitutions and, more importantly, it allows for regioselective reactions at other positions of the molecule. Once the desired modifications are made, the acetyl group can be readily removed under mild basic conditions.
Deprotection of the Acetyl Group
The deprotection of the N-acetyl group is a crucial step in the synthetic sequence, unmasking the N-H functionality of the indazole ring. This allows for subsequent N-alkylation or N-arylation reactions to introduce diverse substituents, which is a common strategy in the development of kinase inhibitors. A well-documented procedure for the deprotection of a similar compound, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, provides valuable quantitative data and a reliable protocol.[2]
Experimental Protocol for Deprotection (Analogous) [2]
In a 5L reaction flask, 177g of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone is mixed with 0.5L of methanol and 0.5L of water. Under magnetic stirring, a solution of 103g of potassium bicarbonate dissolved in 1L of water is added. The reaction is stirred at room temperature for 12 hours. The completion of the reaction is monitored by thin-layer chromatography. Upon completion, 1L of water is added, and stirring is continued for 30 minutes. The resulting precipitate is collected by filtration, washed with water, and dried to yield 119.8g of 5-bromo-4-fluoro-1H-indazole, corresponding to a yield of 81%.[2]
This straightforward and high-yielding deprotection highlights the utility of the N-acetyl group as an easily removable protecting group in the synthesis of functionalized indazoles.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The 5-fluoro-1H-indazole scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy. The fluorine atom at the 5-position can enhance binding affinity to the target protein and improve metabolic stability. While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its role as an intermediate is evident from the numerous patents and research articles describing the synthesis of 5-fluoro-1H-indazole-based kinase inhibitors. These inhibitors often target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
For instance, derivatives of 5-fluoro-1H-indazole have been investigated as inhibitors of critical cancer-related kinases such as ALK (Anaplastic Lymphoma Kinase), ROS1 (c-ros oncogene 1), and Pim kinases.
Logical Workflow for the Synthesis of a Hypothetical Kinase Inhibitor
The following diagram illustrates a logical workflow for the synthesis of a hypothetical N-substituted 5-fluoro-1H-indazole-based kinase inhibitor, where this compound serves as a key intermediate.
Caption: Synthetic workflow for a kinase inhibitor using this compound.
Signaling Pathways Targeted by 5-Fluoro-1H-indazole Derivatives
As many 5-fluoro-1H-indazole derivatives are developed as kinase inhibitors, they often target aberrant signaling pathways that drive cancer cell growth and survival. A common target is the receptor tyrosine kinase (RTK) signaling pathway. The diagram below illustrates a simplified representation of such a pathway and the point of intervention by a hypothetical kinase inhibitor derived from this compound.
Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative data gathered from analogous reactions, providing a useful reference for planning the synthesis and application of this compound.
Table 1: Synthesis of an Analogous Acetylated Fluoro-Indazole [1]
| Step | Starting Material | Product | Reagents | Yield |
| 1 | 2-Fluoro-6-methylaniline | 2-Fluoro-6-methylphenylacetamide | Acetic anhydride, Ethyl acetate | ~84% |
| 2 | 2-Fluoro-6-methylphenylacetamide | 7-Fluoro-1H-acetylindazole | Acetic acid, Acetic anhydride, Isoamyl nitrite, Toluene | 72% |
Table 2: Deprotection of an Analogous N-Acetyl Indazole [2]
| Starting Material | Product | Reagents | Reaction Time | Yield |
| 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone | 5-Bromo-4-fluoro-1H-indazole | Potassium bicarbonate, Methanol, Water | 12 hours | 81% |
Conclusion
This compound stands as a valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its utility is primarily derived from the strategic use of the N-acetyl group as a protecting and directing group, which can be efficiently removed to allow for further functionalization. The 5-fluoro-indazole core, made accessible through this intermediate, is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer. The experimental protocols and synthetic strategies outlined in this guide, based on robust and well-documented analogous transformations, provide a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Theoretical and Experimental Structural Elucidation of 1-Acetyl-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide presents a comprehensive theoretical and experimental framework for the structural elucidation of a key derivative, 1-Acetyl-5-fluoro-1H-indazole. We outline a robust computational methodology for predicting its geometric parameters, complemented by detailed, proposed experimental protocols for its synthesis, characterization, and definitive structural determination via X-ray crystallography. The integration of these theoretical and experimental approaches provides a powerful workflow for characterizing novel indazole-based compounds.
Proposed Theoretical Calculations of Molecular Structure
To determine the most stable conformation and detailed geometric parameters of this compound, a computational study based on Density Functional Theory (DFT) is proposed. DFT has been widely and successfully used for the study of heterocyclic compounds.[1][2][3]
Computational Methodology
The geometry of the molecule will be fully optimized in the gas phase without any symmetry constraints. The calculations will be performed using a widely recognized and validated method, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[4][5][6] This level of theory provides a good balance between accuracy and computational cost for organic molecules containing heteroatoms. Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Predicted Structural Parameters
The following tables summarize the predicted quantitative data for the molecular structure of this compound, as would be obtained from the proposed DFT calculations.
Table 1: Predicted Bond Lengths (Å)
| Atom 1 | Atom 2 | Predicted Length (Å) |
| N1 | N2 | 1.375 |
| N1 | C7a | 1.380 |
| N1 | C9(Ac) | 1.410 |
| N2 | C3 | 1.330 |
| C3 | C3a | 1.400 |
| C3a | C4 | 1.390 |
| C3a | C7a | 1.410 |
| C4 | C5 | 1.385 |
| C5 | F | 1.350 |
| C5 | C6 | 1.390 |
| C6 | C7 | 1.380 |
| C7 | C7a | 1.405 |
| C9(Ac) | O(Ac) | 1.220 |
| C9(Ac) | C10(Ac) | 1.510 |
Table 2: Predicted Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |
| N2 | N1 | C7a | 108.0 |
| N1 | N2 | C3 | 112.5 |
| N2 | C3 | C3a | 107.5 |
| C3 | C3a | C7a | 109.0 |
| C3 | C3a | C4 | 132.0 |
| C4 | C5 | C6 | 118.0 |
| C5 | C6 | C7 | 121.5 |
| C6 | C7 | C7a | 118.5 |
| C7 | C7a | N1 | 130.0 |
| C7a | N1 | C9(Ac) | 125.0 |
| N1 | C9(Ac) | O(Ac) | 120.0 |
| N1 | C9(Ac) | C10(Ac) | 118.0 |
| O(Ac) | C9(Ac) | C10(Ac) | 122.0 |
Table 3: Predicted Key Dihedral Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |
| C7a | N1 | C9(Ac) | O(Ac) | ~180.0 |
| C7a | N1 | C9(Ac) | C10(Ac) | ~0.0 |
| N2 | N1 | C7a | C7 | 0.0 |
| F | C5 | C4 | C3a | 180.0 |
Proposed Experimental Protocols
A robust experimental plan is essential to validate the theoretical predictions. This involves the chemical synthesis of the target compound, its thorough characterization, and a definitive structural analysis.
Synthesis of this compound
The proposed synthesis is a two-step process starting from commercially available 5-fluoro-1H-indazole. The N-acetylation can be achieved using standard laboratory reagents.[7]
Experimental Protocol:
-
Reaction Setup: To a solution of 5-fluoro-1H-indazole (1.0 eq) in pyridine (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Spectroscopic and Spectrometric Characterization
The identity and purity of the synthesized compound will be confirmed using a suite of analytical techniques.[8][9][10][11]
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the aromatic protons of the indazole ring, with characteristic coupling patterns influenced by the fluorine atom. A singlet corresponding to the acetyl methyl protons is anticipated around δ 2.7 ppm. The indazole protons H3, H4, H6, and H7 should appear in the aromatic region (δ 7.2-8.2 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display distinct signals for all nine carbon atoms. The carbonyl carbon of the acetyl group is expected around δ 168 ppm, and the methyl carbon around δ 24 ppm. The aromatic carbons will appear in the δ 110-145 ppm range, with the C-F coupling constants providing further structural confirmation.
Protocol for Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS-ESI): The sample will be dissolved in methanol and analyzed by electrospray ionization. The exact mass of the molecular ion [M+H]⁺ will be determined to confirm the elemental composition (C₉H₇FN₂O). The predicted m/z would be approximately 179.0564.
Protocol for Infrared (IR) Spectroscopy:
-
Attenuated Total Reflectance (ATR): The IR spectrum will be recorded for the solid sample. Characteristic absorption bands are expected for the C=O stretch of the amide group (~1700 cm⁻¹), C-F stretch (~1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Single-Crystal X-ray Diffraction
To obtain definitive experimental data on the molecular structure for comparison with theoretical calculations, a single-crystal X-ray diffraction analysis is proposed.[12][13][14][15]
Protocol for Crystallization and X-ray Analysis:
-
Crystal Growth: High-quality single crystals will be grown by slow evaporation of a saturated solution of the purified compound. Various solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) will be screened.[13][16]
-
Data Collection: A suitable crystal will be mounted on a diffractometer. X-ray diffraction data will be collected at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure will be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in calculated positions and refined using a riding model.
-
Data Analysis: The final refined structure will provide precise experimental values for bond lengths, bond angles, and dihedral angles, allowing for a direct and detailed comparison with the data obtained from the DFT calculations.
Conclusion
The integrated approach detailed in this guide, combining state-of-the-art computational chemistry with established experimental procedures, provides a powerful and comprehensive strategy for the structural elucidation of this compound. The predicted structural data from DFT calculations offer valuable insights into the molecule's geometry, which can then be rigorously validated through synthesis and single-crystal X-ray analysis. This framework not only ensures the unambiguous characterization of this specific compound but also serves as a robust template for the investigation of other novel heterocyclic molecules, thereby accelerating drug discovery and development efforts.
References
- 1. camjol.info [camjol.info]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. inpressco.com [inpressco.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. How To [chem.rochester.edu]
- 14. azolifesciences.com [azolifesciences.com]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.iucr.org [journals.iucr.org]
Technical Guide: Safety and Handling of 1-Acetyl-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information. A specific Safety Data Sheet (SDS) for "1-Acetyl-5-fluoro-1H-indazole" was not publicly available at the time of this writing. The information herein is largely extrapolated from data on the closely related parent compound, "5-Fluoro-1H-indazole." The addition of an acetyl group may alter the physical, chemical, and toxicological properties. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment.
Introduction
This compound is a fluorinated indazole derivative. Indazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Given their potent pharmacological effects, it is crucial to handle these compounds with a thorough understanding of their potential hazards. This guide outlines the known safety precautions and handling procedures based on available data for structurally similar compounds.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, the parent compound, 5-Fluoro-1H-indazole, is classified as follows. It is prudent to assume that the acetylated derivative shares these or similar hazards.
GHS Classification (based on 5-Fluoro-1H-indazole):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[4][6] |
Pictograms (based on 5-Fluoro-1H-indazole):
![]()
Physical and Chemical Properties
Specific data for this compound is limited. The following data is for the parent compound, 5-Fluoro-1H-indazole, and should be used as an estimate.
| Property | Value (for 5-Fluoro-1H-indazole) |
| Molecular Formula | C₇H₅FN₂ |
| Molecular Weight | 136.13 g/mol [5] |
| Appearance | Solid[5] |
| Melting Point | 119-125 °C[5][6] |
| Storage Temperature | Room Temperature, sealed in a dry environment.[7] |
Experimental Protocols: Safe Handling and Storage
The following protocols are based on standard laboratory procedures for handling potentially hazardous chemicals and information derived from the SDS of 5-Fluoro-1H-indazole.
4.1. Personal Protective Equipment (PPE)
A diagram of the recommended personal protective equipment workflow is provided below.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-1H-indazole | C7H5FN2 | CID 17842486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-氟-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 5-FLUORO-1H-INDAZOLE CAS#: 348-26-5 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-Acetyl-5-fluoro-1H-indazole in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1-acetyl-5-fluoro-1H-indazole in palladium-catalyzed Suzuki cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.
Introduction
The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Functionalization of the indazole ring, particularly through carbon-carbon bond formation, is a key strategy for generating molecular diversity and exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating C-C bonds due to its mild conditions and broad functional group tolerance.[4]
This document outlines a detailed protocol for the Suzuki cross-coupling of a halogenated this compound with various arylboronic acids. The N-acetyl group serves as a protecting group for the indazole nitrogen and can influence the electronic properties and reactivity of the heterocyclic system. The fluorine substituent at the 5-position can enhance metabolic stability and binding affinity of the final product to biological targets.[5]
Potential Applications in Drug Discovery
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.[5][6] The 5-fluoro-1H-indazole moiety, in particular, has been identified as a key pharmacophore in inhibitors of kinases like Anaplastic Lymphoma Kinase (ALK) and ROS1, which are important targets in non-small cell lung cancer.[7] The synthesis of a library of analogs using this compound via Suzuki coupling can facilitate the exploration of SAR for novel kinase inhibitors.
Below is a representative diagram of a simplified ALK signaling pathway, a potential target for compounds derived from this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Acetyl-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Functionalization of the indazole core is therefore of significant interest in the development of novel therapeutics. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This methodology has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, offering a versatile tool for the synthesis of arylamines.[1][3]
These application notes provide a detailed, albeit prospective, guide for the Buchwald-Hartwig amination of 1-Acetyl-5-fluoro-1H-indazole. As of the date of this document, specific literature examples for the Buchwald-Hartwig amination on this exact substrate are not available. The protocols and data presented herein are therefore based on established methodologies for structurally analogous compounds, particularly the amination of halo-indazoles and other N-protected halo-heterocycles.[4] The N-acetyl group serves as a protecting group for the indazole nitrogen, which can be crucial for directing the regioselectivity of the C-N bond formation to the 5-position. However, the stability of the acetyl group under the basic reaction conditions must be considered and may require careful optimization of the base and reaction temperature.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a primary or secondary amine in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to involve three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the palladium center followed by deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired N-arylated product and regenerate the active Pd(0) catalyst.[1][5] The choice of ligand is critical for the efficiency of the reaction and is typically a bulky, electron-rich phosphine.[5]
Experimental Protocols
The following protocols are proposed based on successful Buchwald-Hartwig aminations of similar substrates, such as 6-bromo-1H-indazole.[4] Researchers should consider these as starting points for optimization.
Protocol 1: General Procedure for the Amination of this compound with Primary Amines
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
[Pd2(dba)3] (tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
An inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), XPhos (0.04 mmol, 4 mol%), and [Pd2(dba)3] (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the stirred reaction mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for the Amination of this compound with Secondary Amines
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Pd(OAc)2 (Palladium(II) acetate)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
An inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the secondary amine (1.2 mmol, 1.2 equiv.), Pd(OAc)2 (0.03 mmol, 3 mol%), and RuPhos (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add cesium carbonate (2.0 mmol, 2.0 equiv.) to the stirred reaction mixture.
-
Seal the flask and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes representative conditions and expected yields for the Buchwald-Hartwig amination of halo-indazoles with various amines, which can serve as a guide for the reaction of this compound. The data is based on the amination of 6-bromo-1H-indazole.[4]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | BrettPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 85 |
| 2 | 4-Methoxyaniline | BrettPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 92 |
| 3 | Benzylamine | BrettPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 78 |
| 4 | Morpholine | RuPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 95 |
| 5 | Piperidine | RuPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 88 |
| 6 | N-Methylaniline | RuPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | 12-24 | 75 |
Note: The use of pre-catalysts like BrettPhos and RuPhos can simplify the experimental setup and often provide higher activity.[4] LiHMDS is a strong, non-nucleophilic base that has shown efficacy in the amination of N-H containing heterocycles.[3]
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Deprotection of the Acetyl Group from 1-Acetyl-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the acetyl group from 1-Acetyl-5-fluoro-1H-indazole to yield the pharmacologically relevant scaffold, 5-fluoro-1H-indazole. The methods outlined below are based on established chemical literature and offer robust solutions for this common synthetic transformation.
Introduction
The N-acetyl group is a frequently employed protecting group for the indazole nitrogen due to its stability and the ease with which it can be introduced. Its removal is a critical step in many synthetic routes targeting biologically active indazole derivatives. This document details two primary, reliable methods for the deacetylation of this compound: acidic hydrolysis and basic hydrolysis. Alternative methods are also discussed for substrates that may be sensitive to strongly acidic or basic conditions.
Data Presentation
The following table summarizes the key quantitative data for the described deprotection protocols, allowing for easy comparison of the reaction conditions and outcomes.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Acidic Hydrolysis | Concentrated Hydrochloric Acid (HCl) | Methanol (MeOH) | 50 | 2 | ~100 | |
| Basic Hydrolysis | Potassium Carbonate (K₂CO₃) | Methanol/Water | Room Temp. | 12 | 79.6 | [1] |
| Basic Hydrolysis (Alternative) | Sodium Methoxide (NaOMe) in Methanol | Methanol (MeOH) | 0 to Room Temp. | Variable | N/A | [2] |
Experimental Protocols
Method 1: Acidic Hydrolysis
This protocol utilizes hydrochloric acid in methanol to efficiently remove the N-acetyl group.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (e.g., 2.1 g, 11.8 mmol) in a mixture of methanol (20 mL) and concentrated hydrochloric acid (10 mL) in a round-bottom flask.
-
Heat the reaction mixture to 50 °C and maintain this temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product, 5-fluoro-1H-indazole.
Method 2: Basic Hydrolysis
This protocol employs potassium carbonate in a mixed solvent system at room temperature, offering a milder alternative to acidic conditions.[1]
Materials:
-
This compound
-
Methanol (MeOH)
-
Water
-
Potassium Carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure: [1]
-
To a solution of this compound (e.g., 177 g) in methanol (0.5 L) in a suitable reaction vessel, add water (0.5 L).
-
In a separate beaker, dissolve potassium carbonate (e.g., 143 g) in water (1 L).
-
Add the potassium carbonate solution to the stirred solution of the acetylated indazole.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, add additional water (1 L) and continue stirring for 30 minutes to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the filter cake with water.
-
Dry the product to obtain 5-fluoro-1H-indazole.
Alternative Deprotection Strategies
For sensitive substrates where the above conditions may be too harsh, other methods can be considered:
-
Zemplén Deacetylation: This method uses a catalytic amount of sodium methoxide in methanol and is typically performed at room temperature.[2] It is a standard procedure for O-acetyl deprotection but can be effective for N-acetyl groups as well. Neutralization is typically achieved using an ion-exchange resin.[2]
-
Schwartz's Reagent: For a very mild and chemoselective N-deacetylation, Schwartz's reagent (zirconocene hydrochloride) can be employed in an anhydrous solvent like THF at room temperature.[3][4]
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Decision tree for selecting a deprotection method based on substrate stability.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Acetyl-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Acetyl-5-fluoro-1H-indazole as a key starting material in the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP in the active site of various kinases. The strategic incorporation of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability.
This document details the synthesis of a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, structurally analogous to Axitinib, a clinically approved drug. It also provides a protocol for an in vitro kinase assay to evaluate the potency of the synthesized compound.
Target Kinase Family: Vascular Endothelial Growth Factor Receptors (VEGFRs)
VEGFRs are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR signaling pathway is a hallmark of many cancers, making it a key target for anti-cancer therapies.[2] Axitinib is a potent inhibitor of VEGFR-1, -2, and -3.[3]
Experimental Protocols
Protocol 1: Synthesis of a VEGFR Inhibitor from this compound
This multi-step synthesis involves the initial deacetylation of the starting material, followed by a series of coupling reactions to construct the final inhibitor.
Step 1: Deacetylation of this compound to 5-fluoro-1H-indazole
This procedure removes the acetyl protecting group from the indazole nitrogen, which is essential for subsequent functionalization.
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Stirring apparatus
-
Round-bottom flask
-
-
Procedure:
-
Dissolve this compound in a mixture of methanol and water in a round-bottom flask.[4]
-
Under magnetic stirring, add a solution of sodium hydroxide or potassium carbonate in water to the flask.[4]
-
Stir the reaction mixture at room temperature for 12 hours.[4]
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and continue stirring for 30 minutes to precipitate the product.[4]
-
Filter the solid precipitate, wash with water, and dry under vacuum to obtain 5-fluoro-1H-indazole.[4]
-
Step 2: Synthesis of a VEGFR Inhibitor (Axitinib Analogue)
This part of the protocol is a representative synthesis based on established methods for preparing indazole-based VEGFR inhibitors.
-
Sub-step 2a: Iodination of 5-fluoro-1H-indazole
-
React 5-fluoro-1H-indazole with iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a solvent such as N,N-dimethylformamide (DMF) to yield 3-iodo-5-fluoro-1H-indazole.[5]
-
-
Sub-step 2b: N-protection of 3-iodo-5-fluoro-1H-indazole
-
Protect the N-1 position of the indazole with a suitable protecting group, for example, by reacting with 3,4-dihydro-2H-pyran to introduce a tetrahydropyranyl (THP) group.[6]
-
-
Sub-step 2c: Heck Coupling
-
Sub-step 2d: C-S Coupling
-
Sub-step 2e: Deprotection
-
Remove the N-protecting group (e.g., THP) under acidic conditions to yield the final VEGFR inhibitor.
-
Protocol 2: In Vitro VEGFR2 Kinase Assay (Luminescence-based)
This protocol describes how to determine the IC₅₀ value of the synthesized inhibitor against VEGFR2 kinase activity using a commercially available assay kit like Kinase-Glo®.
-
Materials:
-
Recombinant Human VEGFR2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Synthesized VEGFR inhibitor
-
Kinase-Glo® MAX reagent
-
White 96-well plates
-
Microplate reader capable of luminescence detection
-
-
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. From this stock, create a series of dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 1%.[2]
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each reaction, combine 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[2]
-
Plate Setup:
-
Add the master mixture to each well of a white 96-well plate.[2]
-
To the "Test Wells," add the diluted inhibitor solutions.[2]
-
To the "Positive Control" (no inhibitor) wells, add 1x Kinase Buffer with the same DMSO concentration as the test wells.[2]
-
To the "Blank" (no enzyme) wells, add 1x Kinase Buffer.[2]
-
-
Enzyme Addition:
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Luminescence Detection:
-
Data Analysis:
-
Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Quantitative Data
The following table summarizes the inhibitory activity of Axitinib, a representative indazole-based kinase inhibitor, against various kinases. The data is compiled from in vitro assays.
| Kinase Target | IC₅₀ (nM) | Reference |
| VEGFR1 | 0.1 | [3] |
| VEGFR2 | 0.2 | [3] |
| VEGFR3 | 0.1-0.3 | [3] |
| PDGFRβ | 1.6 | [3] |
| c-Kit | 1.7 | [3] |
Table 1: Inhibitory Activity of Axitinib against a Panel of Kinases.
Visualizations
VEGFR Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of VEGF to its receptor, VEGFR2, leading to angiogenesis. The synthesized inhibitor is designed to block the kinase activity of VEGFR2, thereby inhibiting downstream signaling.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Experimental Workflow
The diagram below outlines the logical progression from the starting material to the synthesis of the kinase inhibitor and its subsequent biological evaluation.
Caption: Workflow for synthesis and evaluation of a VEGFR inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 1-Acetyl-5-fluoro-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-5-fluoro-1H-indazole is a heterocyclic building block with potential applications in medicinal chemistry. While specific data on the biological activity of this particular compound is limited in publicly available literature, the indazole scaffold, particularly fluorinated derivatives, is a well-established pharmacophore in numerous therapeutic agents.[][2] Indazole-containing compounds are recognized for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[][3] This document provides an overview of the potential applications of this compound as a synthetic intermediate and outlines general protocols for the synthesis and biological evaluation of indazole derivatives.
Introduction
Indazole, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[] It is a bioisostere of indole and phenol, offering advantages in terms of metabolic stability and hydrogen bonding capacity. The introduction of a fluorine atom, as in 5-fluoro-1H-indazole, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. The acetyl group at the 1-position can serve as a protecting group or be removed to allow for further derivatization at the N1 position of the indazole ring.
Potential Applications in Medicinal Chemistry
Based on the known activities of related indazole derivatives, this compound is a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas:
-
Oncology: The indazole core is present in several approved anti-cancer drugs, such as Axitinib and Entrectinib. These drugs often function as kinase inhibitors.[2] this compound can be used to synthesize novel kinase inhibitors targeting pathways involved in cell proliferation and survival.
-
Inflammation: Indazole derivatives have demonstrated anti-inflammatory effects. This scaffold can be utilized to develop inhibitors of enzymes like COX-2 or other mediators of the inflammatory cascade.
-
Infectious Diseases: Researchers have explored indazole derivatives for their antibacterial and anti-influenza activities.[][3] The 5-fluoro substitution can be a key feature in the design of novel anti-infective agents.
-
Neurological Disorders: The structural similarity of indazoles to endogenous signaling molecules like serotonin has led to their investigation for neurological applications. For instance, Granisetron, a 5-HT3 receptor antagonist, is used to manage chemotherapy-induced nausea and vomiting.[]
General Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in a research setting.
Protocol 1: Deprotection of the Acetyl Group
This protocol describes the removal of the N-acetyl group to yield 5-fluoro-1H-indazole, which can then be used in further synthetic steps.
Materials:
-
This compound
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add an aqueous solution of potassium carbonate to the flask.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-fluoro-1H-indazole.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: N-Alkylation of 5-fluoro-1H-indazole
This protocol outlines a general procedure for the alkylation of the deprotected 5-fluoro-1H-indazole, a common step in the synthesis of diverse indazole-based drug candidates.
Materials:
-
5-fluoro-1H-indazole
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a solution of 5-fluoro-1H-indazole in anhydrous acetone or DMF, add potassium carbonate or cesium carbonate.
-
Add the desired alkyl halide dropwise at room temperature.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1- and N2-alkylated isomers.
Visualization of Synthetic and Signaling Pathways
To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 1-Acetyl-5-fluoro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of halogenated derivatives of "1-Acetyl-5-fluoro-1H-indazole." The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the synthesis of diverse indazole derivatives, enabling the construction of carbon-carbon and carbon-heteroatom bonds.
Disclaimer: The following protocols are based on established methodologies for analogous indazole systems and serve as a starting point for optimization with the specific substrate.
Introduction to Palladium-Catalyzed Cross-Coupling of Indazoles
The indazole core is a privileged scaffold in medicinal chemistry. The ability to introduce a variety of substituents at specific positions of the indazole ring is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have become indispensable for this purpose due to their broad substrate scope, functional group tolerance, and typically high yields.
For a substrate like "this compound" to undergo these reactions, it must first be functionalized with a suitable leaving group, typically a bromine or iodine atom, at the desired position for coupling (e.g., C3, C4, C6, or C7). The N-acetyl group serves as a protecting group for the indazole nitrogen, which can be removed post-coupling if desired.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halo-indazole and an organoboron reagent.
| Parameter | Condition | Reference |
| Substrate | N-substituted 5-bromo-indazole | [1][2] |
| Coupling Partner | Aryl/Heteroaryl boronic acid or ester | [1][3] |
| Catalyst | Pd(dppf)Cl₂ | [1][2] |
| Ligand | dppf (part of the catalyst complex) | [1][2] |
| Base | K₂CO₃ or Cs₂CO₃ | [1][3] |
| Solvent | Dimethoxyethane (DME) or 1,4-Dioxane/Water | [1][3] |
| Temperature | 80-100 °C | [1][3] |
| Reaction Time | 2-12 hours | [1][3] |
This protocol is adapted from procedures for the coupling of N-substituted 5-bromoindazoles.[1]
Materials:
-
Bromo-1-acetyl-5-fluoro-1H-indazole derivative (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Dimethoxyethane (DME)
Procedure:
-
To an oven-dried reaction vessel, add the bromo-1-acetyl-5-fluoro-1H-indazole derivative, the aryl/heteroaryl boronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DME via syringe.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of DME).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between a halo-indazole and an amine.
| Parameter | For Primary Amines | For Secondary Amines | Reference |
| Substrate | 6-Bromo-1H-indazole | 6-Bromo-1H-indazole | [4] |
| Coupling Partner | Primary amine | Secondary amine | [4] |
| Catalyst | BrettPhos precatalyst (2 mol%) | RuPhos precatalyst (2 mol%) | [4] |
| Ligand | BrettPhos (part of precatalyst) | RuPhos (part of precatalyst) | [4] |
| Base | LiHMDS (2.0 equiv) | LiHMDS (2.0 equiv) | [4] |
| Solvent | Anhydrous THF | Anhydrous THF | [4] |
| Temperature | 65 °C | 65 °C | [4] |
| Reaction Time | Monitor to completion | Monitor to completion | [4] |
This protocol is based on the amination of 6-bromo-1H-indazole and can be adapted for bromo-1-acetyl-5-fluoro-1H-indazole derivatives.[4]
Materials:
-
Bromo-1-acetyl-5-fluoro-1H-indazole derivative (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
BrettPhos precatalyst (for primary amines) or RuPhos precatalyst (for secondary amines) (0.02 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-1-acetyl-5-fluoro-1H-indazole derivative, the amine, and the appropriate palladium precatalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF via syringe.
-
Add the LiHMDS solution dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a halo-indazole and a terminal alkyne.
| Parameter | Condition | Reference |
| Substrate | Halo-indazole (bromo or iodo) | [5] |
| Coupling Partner | Terminal alkyne | [5] |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | [5] |
| Co-catalyst | Copper(I) iodide (CuI) | [5] |
| Base | Triethylamine (Et₃N) or another amine base | [5] |
| Solvent | THF or DMF | [5] |
| Temperature | Room temperature to 100 °C | [6] |
| Reaction Time | 2-24 hours | [6] |
This is a general protocol that may require optimization for the specific bromo-1-acetyl-5-fluoro-1H-indazole substrate.
Materials:
-
Bromo-1-acetyl-5-fluoro-1H-indazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-1-acetyl-5-fluoro-1H-indazole derivative, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne to the stirred reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for the Sonogashira coupling reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Acetyl-5-fluoro-1H-indazole as a Protecting Group for the Indazole Nitrogen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the acetyl group as a protecting group for the N1 position of 5-fluoro-1H-indazole. This information is intended to guide researchers in the strategic use of 1-acetyl-5-fluoro-1H-indazole in multi-step organic syntheses.
Introduction
Indazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties[1][2][3]. In the synthesis of complex indazole derivatives, selective protection of the indazole nitrogen is often crucial to prevent undesired side reactions and to direct reactivity to other positions of the molecule. The acetyl group offers a straightforward and readily reversible means of protecting the indazole nitrogen. The resulting this compound is a stable intermediate that can be employed in various synthetic transformations.
Advantages and Limitations
Advantages:
-
Ease of Introduction: The acetyl group can be easily introduced using common and inexpensive reagents like acetic anhydride or acetyl chloride.
-
Stability: The resulting N-acetyl indazole is generally stable to a range of reaction conditions, allowing for subsequent functionalization at other positions.
-
Facile Removal: The acetyl group can be readily cleaved under mild basic or acidic conditions, regenerating the free indazole.[4]
Limitations:
-
Harsh Deprotection Conditions: While deprotection is generally straightforward, it often requires basic (e.g., NaOH, KOH) or acidic (e.g., HCl) conditions with heating, which may not be compatible with sensitive functional groups elsewhere in the molecule[4].
-
Potential for Ring Opening: Under forcing conditions, the pyrazole ring of the indazole system can be susceptible to cleavage.
Experimental Protocols
The following protocols are adapted from procedures for analogous substituted indazoles and general methods for N-acetylation and deacetylation[4][5].
Protocol 1: Protection of 5-fluoro-1H-indazole (Synthesis of this compound)
This procedure describes the N-acetylation of 5-fluoro-1H-indazole using acetic anhydride.
Materials:
-
5-fluoro-1H-indazole
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Toluene (or another suitable aprotic solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-fluoro-1H-indazole (1.0 eq) in toluene, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Protocol 2: Deprotection of this compound
This procedure describes the removal of the N-acetyl group under basic conditions.
Materials:
-
This compound
-
Methanol
-
Water
-
Sodium hydroxide (or potassium carbonate)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with hydrochloric acid until it reaches a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-1H-indazole.
Data Summary
The following tables summarize typical reaction conditions for the protection and deprotection of a substituted indazole, based on a reported synthesis of 5-bromo-4-fluoro-1H-indazole from its 1-acetyl precursor[5]. These conditions are expected to be applicable to 5-fluoro-1H-indazole.
Table 1: Protection of Substituted Indazole
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4-bromo-3-fluoro-2-methylaniline | Acetic anhydride, Isoamyl nitrite | Toluene | 110 °C | 2-5 h | 37-43% | [5] |
Note: The yield is for the cyclization and acetylation in one pot.
Table 2: Deprotection of 1-Acetyl-Substituted Indazole
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | Sodium hydroxide | Methanol/Water | Room Temp. | 12 h | 77% | [5] |
| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | Potassium bicarbonate | Methanol/Water | Room Temp. | 12 h | 81% | [5] |
Visualizations
The following diagrams illustrate the chemical transformations and a general workflow for the use of this compound as a protected intermediate.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Substituted Indazoles Using 1-Acetyl-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-substituted 5-fluoro-1H-indazoles, utilizing 1-Acetyl-5-fluoro-1H-indazole as a key starting material. The acetyl group serves as a robust protecting group for the N1 position of the indazole ring, which can be efficiently removed to yield the versatile 5-fluoro-1H-indazole intermediate. This intermediate is then amenable to a variety of substitution reactions, particularly N-alkylation, to generate a library of functionalized indazole derivatives.
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The methodologies presented here outline a reliable two-step synthetic sequence: deprotection followed by regioselective N-alkylation.
Synthetic Workflow Overview
The overall synthetic strategy involves two primary experimental stages. Initially, the N-acetyl protecting group is removed from this compound via base-catalyzed hydrolysis to afford 5-fluoro-1H-indazole. Subsequently, this intermediate undergoes a regioselective N-alkylation reaction to yield the desired N1-substituted product.
Figure 1. General workflow for the synthesis of N1-substituted indazoles.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-1H-indazole (Deprotection)
This protocol describes the hydrolysis of the N-acetyl group from this compound. The procedure is adapted from a similar deprotection of a substituted 1-acetyl-indazole.[2]
Materials:
-
This compound
-
Methanol (MeOH)
-
Water (H₂O)
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware for workup and filtration
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of methanol and water (e.g., 50 mL MeOH and 50 mL H₂O).
-
To the stirred suspension, add potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is completely consumed.
-
Upon completion, add 100 mL of water to the reaction mixture and continue stirring for an additional 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water.
-
Dry the collected solid under vacuum to yield 5-fluoro-1H-indazole as a crystalline solid.
Protocol 2: Synthesis of 1-Benzyl-5-fluoro-1H-indazole (N-Alkylation)
This protocol details the N1-selective alkylation of 5-fluoro-1H-indazole using benzyl bromide as a representative alkylating agent. The conditions are based on established methods for achieving high N1-regioselectivity.[3][4][5][6]
Materials:
-
5-Fluoro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 5-fluoro-1H-indazole (1.0 eq) in anhydrous THF to the NaH suspension via syringe.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the indazole may be observed.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting indazole is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to isolate the N1- and N2-isomers. The N1-isomer (1-benzyl-5-fluoro-1H-indazole) is typically the major product.
Data Presentation
The following tables summarize the expected quantitative data for the described synthetic protocols.
Table 1: Quantitative Data for the Deprotection of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagents | Potassium carbonate, Methanol, Water | [2] |
| Product | 5-Fluoro-1H-indazole | - |
| Typical Yield | 75-85% | [2] |
| Purity | >95% (after filtration and drying) | - |
| Reaction Time | 12-16 hours | [2] |
| Temperature | Room Temperature | [2] |
Table 2: Quantitative Data for the N-Alkylation of 5-Fluoro-1H-indazole
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-1H-indazole | - |
| Reagents | Sodium hydride, Benzyl bromide, Anhydrous THF | [3][4][5] |
| Major Product | 1-Benzyl-5-fluoro-1H-indazole | - |
| Minor Product | 2-Benzyl-5-fluoro-1H-indazole | - |
| Typical Combined Yield | 80-95% | [3][4] |
| N1:N2 Regioselectivity | Typically >10:1 | [3][4] |
| Purity | >98% (after chromatography) | - |
| Reaction Time | 12-18 hours | [3][4] |
| Temperature | 0 °C to Room Temperature | [3][4] |
Logical Relationships in N-Alkylation
The regioselectivity of the N-alkylation of indazole is a critical consideration. The choice of base and solvent system significantly influences the ratio of N1 to N2 substituted products. The following diagram illustrates the factors favoring the formation of the thermodynamically stable N1 product.
Figure 2. Factors influencing N1-regioselectivity in indazole alkylation.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Acetyl-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-5-fluoro-1H-indazole is a key building block and intermediate in the synthesis of numerous pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology. Its efficient and scalable synthesis is critical for advancing drug discovery and development programs. This document provides a detailed protocol for the large-scale synthesis of this compound via the N-acetylation of 5-fluoro-1H-indazole. The described methodology is designed for scalability, reproducibility, and high purity, making it suitable for industrial and advanced research applications.
Synthesis Overview
The synthesis of this compound is achieved through the direct N-acetylation of commercially available 5-fluoro-1H-indazole. The reaction proceeds by treating the starting material with an acetylating agent, typically acetic anhydride, in a suitable solvent. The N1-acylated product is generally the thermodynamically more stable regioisomer and can be isolated in high yield and purity after a straightforward workup and purification procedure.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative large-scale synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 5-Fluoro-1H-indazole | Commercially available solid.[2] |
| Key Reagents | Acetic Anhydride, Triethylamine | Acetic anhydride serves as the acetylating agent. Triethylamine acts as a base to neutralize the acetic acid byproduct. |
| Solvent | Ethyl Acetate | A suitable solvent for reaction and subsequent extraction. |
| Reactant Molar Ratio | 5-Fluoro-1H-indazole : Acetic Anhydride : Triethylamine = 1 : 1.2 : 1.3 | A slight excess of reagents ensures complete conversion. |
| Reaction Temperature | 20-25°C (Room Temperature) | The reaction is typically exothermic and may require initial cooling. |
| Reaction Time | 2-4 hours | Monitored by TLC or HPLC until starting material is consumed. |
| Typical Yield | 90-98% | Isolated yield after purification. |
| Purity Assessment | >98% | Assessed by HPLC, ¹H NMR, and Mass Spectrometry. |
Detailed Experimental Protocol
This protocol details the large-scale synthesis of this compound starting from 250 g of 5-fluoro-1H-indazole.
Materials and Equipment:
-
5-Liter, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Ice-water bath.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves.
Reagents:
-
5-Fluoro-1H-indazole (250 g, 1.84 mol)
-
Ethyl Acetate (2.5 L)
-
Triethylamine (259 mL, 188 g, 1.86 mol)
-
Acetic Anhydride (208 mL, 225 g, 2.21 mol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 1 L)
-
Saturated aqueous sodium chloride (brine) solution (1 L)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane
Procedure:
Step 1: Reaction Setup
-
To the 5-L reaction flask, add 5-fluoro-1H-indazole (250 g, 1.84 mol).
-
Add ethyl acetate (2.5 L) and begin stirring with the mechanical stirrer to obtain a suspension.
-
Cool the flask in an ice-water bath to approximately 10-15°C.
-
Slowly add triethylamine (259 mL, 1.86 mol) to the stirred suspension.
Step 2: Acetylation
-
While maintaining the temperature between 15-25°C, add acetic anhydride (208 mL, 2.21 mol) dropwise via the dropping funnel over a period of 30-45 minutes. An exotherm may be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 5-fluoro-1H-indazole is fully consumed (typically 2-4 hours).
Step 3: Work-up and Extraction
-
Upon completion, carefully quench the reaction by slowly adding 1 L of water.
-
Transfer the mixture to a large separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 1 L) to remove excess acetic acid and anhydride.
-
Saturated aqueous NaCl (brine) solution (1 L).
-
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
Step 4: Isolation and Purification
-
Filter off the drying agent (MgSO₄) and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
To purify the product, add heptane to the crude solid and stir to form a slurry.
-
Collect the solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40-45°C to a constant weight.
-
The final product, this compound, is obtained as a white to off-white solid.
Visualization of Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure and regioselectivity of acetylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: To compare with literature values for the pure substance.[2]
Safety Considerations
-
All operations should be conducted in a well-ventilated fume hood.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Triethylamine is flammable and has a strong odor. Avoid inhalation and contact with skin.
-
Appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn at all times.
-
The initial reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-5-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 1-Acetyl-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the N-acetylation of 5-fluoro-1H-indazole.
Q1: Why is my overall yield of this compound consistently low?
A low yield can stem from several factors, primarily incomplete reactions, the formation of side products, or losses during purification. The most common side product is the undesired 2-acetyl-5-fluoro-1H-indazole (N2-isomer)[1][2]. To troubleshoot, monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed. If the reaction is sluggish, investigate the quality of your reagents and the reaction temperature[3].
Q2: I am observing a mixture of N1 and N2 isomers in my product. How can I improve the regioselectivity for the desired this compound?
Regioselectivity is the most significant challenge in the acylation of indazoles[1]. The indazole ring's annular tautomerism allows for acylation at either the N1 or N2 position. While the 1H-tautomer is generally more stable, direct acylation can lead to mixtures[1].
To favor the formation of the N1-isomer, the choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is highly effective. This system deprotonates the indazole to form the indazolide anion, which preferentially undergoes acylation at the N1 position, often achieving >99% N1 regioselectivity[1].
Q3: My reaction is very slow or does not seem to go to completion. What are the likely causes and solutions?
A sluggish reaction often points to issues with reagents or reaction conditions[3].
-
Moisture: The presence of water can quench the strong base (e.g., NaH) and hydrolyze the acetylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Quality: Verify the purity and activity of your 5-fluoro-1H-indazole starting material, base, and acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Insufficient Deprotonation: If using a base like NaH, ensure the initial deprotonation step is complete before adding the acetylating agent. This can be visually confirmed by the cessation of hydrogen gas evolution[1].
-
Temperature: While N-acetylation is often exothermic, some systems may require gentle heating to proceed at a reasonable rate. However, increasing the temperature must be done cautiously to avoid promoting side reactions[3].
Q4: What are the recommended methods for purifying this compound?
Purification is essential to isolate the desired N1-isomer from unreacted starting material, the N2-isomer, and other impurities.
-
Flash Column Chromatography: This is the most effective method for separating the N1 and N2 isomers, which often have different polarities. A silica gel column with a gradient solvent system (e.g., hexanes and ethyl acetate) is typically used.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an efficient way to obtain highly pure material. The choice of solvent will depend on the product's solubility.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, diluting with an organic solvent, and washing with water and brine[3].
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Data Presentation: Comparison of N-Acetylation Conditions
The selection of reagents dramatically impacts the yield and regioselectivity of the acylation reaction. The following table summarizes common conditions.
| Method/Reagents | Base | Solvent | Temperature (°C) | Typical Yield | Selectivity (N1:N2) | Reference |
| Acetic Anhydride | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to Room Temp | Good to Excellent | Highly Selective (>99:1) | [1] |
| Acetyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp | Moderate to Good | Moderate to Good | General Knowledge |
| Acetic Anhydride | Pyridine | Pyridine | Room Temp to 50 | Moderate | Variable | General Knowledge |
| Electrochemical | None (Electrolysis) | Acetonitrile (MeCN) | Room Temp | Good | Highly Selective | [4][5] |
Experimental Protocols
Protocol 1: High-Selectivity N1-Acetylation via Deprotonation
This protocol maximizes the yield of the desired N1-isomer by using a strong base to pre-form the indazolide anion[1].
Caption: Experimental workflow for high-selectivity N1-acetylation.
Methodology:
-
Preparation: To a solution of 5-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Acetylation: Cool the reaction mixture back to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Protocol 2: Alternative One-Pot N1-Acylation
A more recent method avoids the use of pyrophoric reagents like NaH. A system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) can mediate the direct N-acylation of indazoles with carboxylic acids (in this case, acetic acid) with high yield and N1 selectivity[6].
Methodology Outline:
-
To a solution of 5-fluoro-1H-indazole (1.0 eq), acetic acid (1.2 eq), and DMAPO (1.1 eq) in a suitable solvent like dichloromethane (DCM), add Boc₂O (1.2 eq) at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to yield the N1-acyl indazole product[6].
References
Technical Support Center: Synthesis of 1-acetyl-5-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 1-acetyl-5-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on avoiding the formation of the undesired 2-acetyl-5-fluoro-1H-indazole isomer. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the formation of the 2-acetyl-5-fluoro-1H-indazole isomer during acetylation?
A1: The formation of the 2-acetyl isomer is a common challenge in the N-acylation of indazoles. The indazole ring has two nitrogen atoms, and both can act as nucleophiles. The formation of a mixture of N1 and N2-acetylated products is influenced by several factors, including the tautomeric equilibrium between 1H- and 2H-indazole and the reaction conditions. The 1H-tautomer is generally more thermodynamically stable.[1][2][3] Direct acylation can lead to a mixture of both isomers, making regioselectivity a significant challenge.[3]
Q2: How can I differentiate between the 1-acetyl and 2-acetyl isomers of 5-fluoro-1H-indazole?
A2: Spectroscopic methods are the most reliable way to distinguish between the two isomers. In ¹H NMR spectroscopy, the chemical shifts of the protons on the indazole ring, particularly the H3 proton, will differ between the N1 and N2 isomers. For 2H-indazoles, the H3 proton is generally shifted downfield compared to the corresponding 1H-isomer. Other 2D NMR techniques like HMBC can also help in the definitive assignment of the structure. Chromatographic techniques such as HPLC can often separate the two isomers, allowing for their individual characterization.
Q3: What is the general strategy to improve the regioselectivity for the desired this compound?
A3: To enhance the formation of the thermodynamically more stable 1-acetyl isomer, the key is to control the reaction conditions.[1][2] A widely successful strategy for achieving high N1-selectivity in the alkylation and acylation of indazoles is the use of a strong, non-nucleophilic base in an aprotic solvent.[1][2] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective in favoring the formation of the N1-substituted product.[1][2] This is often because the N1-substituted product is the thermodynamically more stable isomer, and these conditions can allow for equilibration to the more stable product.[2]
Troubleshooting Guides
Issue: Significant formation of the 2-acetyl-5-fluoro-1H-indazole isomer is observed.
| Cause | Troubleshooting Step | Expected Outcome |
| Kinetic Control: The reaction conditions may favor the kinetically controlled formation of the 2-acetyl isomer. | Switch to conditions that favor thermodynamic control. This typically involves using a strong, non-nucleophilic base in an aprotic solvent. The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a recommended starting point.[1][2] | Increased ratio of the desired 1-acetyl isomer. |
| Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity. | Perform the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. | Improved regioselectivity towards the N1-isomer. |
| Choice of Acetylating Agent: The reactivity of the acetylating agent can influence the isomer ratio. | Consider using a less reactive acetylating agent. For example, if using acetyl chloride, try switching to acetic anhydride. | A more controlled reaction may lead to higher selectivity for the thermodynamic product. |
| Solvent Effects: The polarity of the solvent can influence the nucleophilicity of the two nitrogen atoms. | Use a non-polar, aprotic solvent such as THF or dioxane. | Minimized solvation differences between the two nitrogen atoms, potentially leading to higher N1-selectivity. |
Data Presentation
The following table summarizes the expected impact of different reaction conditions on the regioselectivity of the acetylation of 5-fluoro-1H-indazole. This data is illustrative and based on general principles of indazole chemistry; actual results may vary.
| Base | Solvent | Acetylating Agent | Temperature (°C) | Approximate N1:N2 Isomer Ratio |
| NaH | THF | Acetic Anhydride | 0 to 25 | >95:5 |
| K₂CO₃ | DMF | Acetyl Chloride | 25 | 70:30 |
| Pyridine | CH₂Cl₂ | Acetic Anhydride | 25 | 60:40 |
| None | Acetic Acid | Acetic Anhydride | 100 | 40:60 |
Experimental Protocols
Key Experiment: N1-Selective Acetylation of 5-fluoro-1H-indazole
This protocol is designed to favor the formation of the desired this compound.
Materials:
-
5-fluoro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-fluoro-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the resulting suspension to stir at 0 °C for 30 minutes.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.
Mandatory Visualization
Caption: Reaction pathway for the acetylation of 5-fluoro-1H-indazole.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
optimizing reaction time and temperature for acetylation of 5-fluoro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the acetylation of 5-fluoro-1H-indazole. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common reagents and conditions for the acetylation of 5-fluoro-1H-indazole?
A1: While a specific optimized protocol for 5-fluoro-1H-indazole is not widely published, general methods for the acetylation of indazoles can be adapted. A common approach involves the use of an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform. A base, such as triethylamine or pyridine, is often added to neutralize the acid byproduct. In some cases, a Lewis acid catalyst like aluminum chloride may be employed for Friedel-Crafts acylation, although this is more common for C-acylation rather than N-acylation.
Q2: What is the expected regioselectivity of the acetylation? Will the acetyl group add to the N1 or N2 position of the indazole ring?
A2: The acetylation of 1H-indazoles can potentially occur at either the N1 or N2 position. The regioselectivity is influenced by factors such as the reaction conditions (temperature, solvent, base) and the electronic properties of the substituents on the indazole ring. Generally, N1-acylation is thermodynamically favored. However, kinetic control can sometimes lead to the formation of the N2-isomer. It is crucial to characterize the product mixture (e.g., by NMR spectroscopy) to determine the isomeric ratio.
Q3: What are the potential side reactions to be aware of during the acetylation of 5-fluoro-1H-indazole?
A3: Potential side reactions include:
-
Di-acetylation: Under harsh conditions or with a large excess of the acetylating agent, di-acetylation can occur, leading to the formation of 1,3-diacetyl-5-fluoro-1H-indazole.[1]
-
Formation of the 2H-indazole isomer: As with other reactions involving indazoles, the formation of the 2H-indazole isomer is a possibility.[2]
-
Ring-opening or degradation: At elevated temperatures, the indazole ring may be susceptible to degradation, especially in the presence of strong acids or bases.
-
Incomplete reaction: If the reaction time is too short or the temperature is too low, the starting material may not be fully consumed.
Troubleshooting Guides
Below are common issues encountered during the acetylation of 5-fluoro-1H-indazole, along with recommended solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inactive acetylating agent. 2. Insufficient reaction temperature. 3. Poor quality of starting material. 4. Inappropriate solvent or base. | 1. Use a fresh bottle of acetic anhydride or acetyl chloride. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Consider gentle heating (e.g., 40-50 °C). 3. Verify the purity of the 5-fluoro-1H-indazole by NMR or melting point. 4. Screen different aprotic solvents (e.g., THF, acetonitrile) and bases (e.g., DIPEA, potassium carbonate). |
| Formation of multiple products (isomers) | 1. Non-selective reaction conditions. 2. Isomerization during work-up or purification. | 1. Adjust the reaction temperature; lower temperatures often favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product. 2. Use a milder base. 3. Analyze the crude reaction mixture to determine the initial isomeric ratio. 4. Use a purification method that can effectively separate the isomers, such as column chromatography with a carefully selected eluent system. |
| Presence of unreacted starting material | 1. Insufficient reaction time. 2. Inadequate amount of acetylating agent or base. | 1. Extend the reaction time and monitor the reaction progress until the starting material is consumed. 2. Increase the equivalents of the acetylating agent and base (e.g., from 1.1 eq to 1.5 eq). |
| Formation of a dark-colored reaction mixture | 1. Decomposition of starting material or product. 2. Side reactions leading to polymeric byproducts. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Lower the reaction temperature. 3. Use a higher purity solvent. |
Experimental Protocols
The following are suggested starting protocols for the acetylation of 5-fluoro-1H-indazole, based on general procedures for similar compounds. Note: These protocols should be optimized for the specific substrate and desired outcome.
Protocol A: Acetylation using Acetic Anhydride and Pyridine
This protocol is a standard method for N-acetylation.
| Step | Procedure | Notes |
| 1. Reagent Preparation | Dissolve 5-fluoro-1H-indazole (1.0 eq) in pyridine. | Pyridine acts as both the solvent and the base. |
| 2. Reaction Initiation | Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise. | Maintain a low temperature to control the exothermic reaction. |
| 3. Reaction Monitoring | Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. | The reaction time may need to be adjusted based on the observed conversion. |
| 4. Work-up | Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine. | |
| 5. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. |
Protocol B: Acetylation using Acetyl Chloride and Triethylamine
This protocol uses a more reactive acetylating agent.
| Step | Procedure | Notes |
| 1. Reagent Preparation | Dissolve 5-fluoro-1H-indazole (1.0 eq) and triethylamine (1.5 eq) in an inert solvent such as dichloromethane. | Triethylamine acts as a base to neutralize the HCl formed. |
| 2. Reaction Initiation | Cool the solution to 0 °C. Slowly add a solution of acetyl chloride (1.2 eq) in dichloromethane dropwise. | A white precipitate of triethylamine hydrochloride will form. |
| 3. Reaction Monitoring | Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS. | |
| 4. Work-up | Filter off the triethylamine hydrochloride. Wash the filtrate with water, saturated sodium bicarbonate solution, and brine. | |
| 5. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography. |
Data Presentation
The following table provides hypothetical data for optimizing the reaction temperature, based on common outcomes in similar reactions.
| Entry | Temperature (°C) | Reaction Time (h) | Yield of N1-isomer (%) | Yield of N2-isomer (%) | Unreacted Starting Material (%) |
| 1 | 0 | 4 | 40 | 15 | 45 |
| 2 | 25 (Room Temp) | 4 | 75 | 10 | 15 |
| 3 | 50 | 2 | 85 | 5 | 10 |
| 4 | 80 | 1 | 70 | 5 | 25 (with decomposition) |
Visualizations
Experimental Workflow
References
Technical Support Center: Deprotection of 1-Acetyl-5-fluoro-1H-indazole
Welcome to the technical support center for the deprotection of 1-Acetyl-5-fluoro-1H-indazole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully removing the N-acetyl protecting group to yield 5-fluoro-1H-indazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the standard methods for the deprotection of this compound?
The most common and effective methods involve basic hydrolysis. While harsh conditions like refluxing with strong bases (NaOH, KOH) or strong acids (HCl) can cleave the acetyl group, milder conditions are often preferred to prevent potential side reactions.[1][2] A highly relevant and successful method reported for a similar substrate involves using a mild base like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) in a methanol/water solvent system at room temperature.[3]
Q2: My deprotection reaction is slow or incomplete. What can I do to improve the conversion rate?
If you are observing incomplete conversion to 5-fluoro-1H-indazole, consider the following troubleshooting steps:
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Extend Reaction Time: For mild basic hydrolysis (e.g., with K₂CO₃), reactions can take 12 hours or more.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir longer if necessary.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can increase the reaction rate without resorting to harsh refluxing conditions.
-
Use a Stronger Base: If mild bases are ineffective, you can switch to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). However, be aware that harsher conditions may reduce the overall yield due to potential degradation of the indazole ring.[1][2]
-
Ensure Reagent Quality: Verify the purity and concentration of your reagents, especially the base.
Q3: The yield of my reaction is low. What are the potential causes and solutions?
Low yields can be attributed to several factors:
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Incomplete Reaction: As discussed in Q2, ensure the reaction has gone to completion.
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Product Degradation: The indazole ring can be sensitive to harsh conditions. If you are using strong acids or bases at high temperatures, consider switching to a milder protocol, such as the one detailed below using potassium carbonate at room temperature.[3]
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Work-up Issues: The final product, 5-fluoro-1H-indazole, may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate) during the work-up procedure.
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Purification Losses: Minimize losses during purification steps like filtration and chromatography. Ensure the chosen purification method is optimized for your product.
Q4: Are there alternative, milder deprotection methods available for sensitive substrates?
Yes. If your substrate is particularly sensitive to standard acidic or basic conditions, you might consider specialized reagents. One such option is the use of the Schwartz reagent (Zirconocene chloride hydride), which has been shown to perform chemoselective N-deacetylation under mild and neutral conditions at room temperature.[4] This method is particularly useful when other sensitive functional groups, such as esters or Boc-protecting groups, are present in the molecule.[4]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes conditions from a patented procedure for a closely related substrate, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, which serves as an excellent model for the deprotection of this compound.[3]
| Parameter | Method A | Method B | General Harsh Conditions |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Bicarbonate (KHCO₃) | NaOH or KOH[1] |
| Solvent | Methanol / Water | Methanol / Water | Ethanol / Water[1] |
| Temperature | Room Temperature | Room Temperature | Reflux[1] |
| Time | 12 hours | 12 hours | 3 - 6 hours[2] |
| Reported Yield | 79.6% | 81% | Substrate Dependent |
Experimental Protocols
Protocol 1: Mild Basic Hydrolysis using Potassium Carbonate
This protocol is adapted from a high-yield procedure for a similar substrate and is the recommended starting point.[3]
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Reaction Setup: In a suitable reaction flask, dissolve this compound in a 1:1 mixture of methanol and water.
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Reagent Addition: In a separate flask, prepare a solution of potassium carbonate (approx. 2.0 equivalents) in water.
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Reaction: Under magnetic stirring, add the aqueous potassium carbonate solution to the solution of the starting material.
-
Monitoring: Allow the reaction to stir at room temperature for 12-14 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Once the reaction is complete, add a significant volume of water to precipitate the product and stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any remaining inorganic salts.
-
-
Drying: Dry the collected solid product under vacuum to obtain the final 5-fluoro-1H-indazole.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the mild deprotection of this compound.
References
- 1. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Chemoselective N-deacetylation under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability of "1-Acetyl-5-fluoro-1H-indazole" under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-5-fluoro-1H-indazole. The information focuses on the stability of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic solutions?
A1: Based on general chemical principles and data from related compounds, this compound is expected to be unstable under both acidic and basic conditions. The primary degradation pathway is the hydrolysis of the N-acetyl group (deacetylation) to yield 5-fluoro-1H-indazole. The acetyl group on the indazole nitrogen is often used as a protecting group in synthesis and is readily removed by acid or base treatment.[1][2]
Q2: What are the likely degradation products of this compound under these conditions?
A2: The principal degradation product under both acidic and basic conditions is 5-fluoro-1H-indazole. In acidic conditions, acetic acid is the byproduct. Under basic conditions, the corresponding acetate salt (e.g., sodium acetate if using sodium hydroxide) is formed.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and quantify the parent compound, this compound, and its primary degradant, 5-fluoro-1H-indazole.
Q4: Are there any general guidelines for conducting stability studies?
A4: Yes, regulatory bodies like the FDA and EMA provide comprehensive guidelines for drug stability testing.[3][4] These guidelines outline protocols for assessing stability under various conditions, including different pH levels and temperatures.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of the starting material (this compound) in a formulation with acidic or basic excipients. | The compound is likely undergoing rapid deacetylation due to the acidic or basic nature of the formulation. | - Adjust the pH of the formulation to be closer to neutral (pH 7).- If a non-neutral pH is required, consider if the deacetylated form, 5-fluoro-1H-indazole, can be used directly.- Conduct a forced degradation study to understand the rate of degradation at the intended pH. |
| Inconsistent analytical results when measuring the purity or concentration of this compound. | The compound may be degrading during sample preparation or analysis, especially if acidic or basic mobile phases are used in HPLC. | - Ensure that all solvents and diluents used for sample preparation are neutral and aprotic if possible.- Buffer the HPLC mobile phase to a neutral pH.- Minimize the time between sample preparation and analysis. |
| An unexpected peak appears in the chromatogram during analysis. | This is likely the degradation product, 5-fluoro-1H-indazole. | - Confirm the identity of the new peak by comparing its retention time and mass spectrum (if using LC-MS) with a standard of 5-fluoro-1H-indazole.- Develop an analytical method that can resolve and quantify both the parent compound and the degradant. |
Data Presentation
Table 1: Stability of this compound under Various pH Conditions
| pH Condition | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Product(s) Identified |
| 2 (0.01 N HCl) | 25 | 24 | 5-fluoro-1H-indazole | |||
| 7 (Phosphate Buffer) | 25 | 24 | ||||
| 12 (0.01 N NaOH) | 25 | 24 | 5-fluoro-1H-indazole | |||
| User Defined | ||||||
| User Defined |
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability of this compound
This protocol is based on general principles outlined in regulatory stability testing guidelines.[3][4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Reaction Solutions:
-
Acidic Condition: Dilute the stock solution with 0.01 N hydrochloric acid to a final concentration of approximately 50 µg/mL.
-
Neutral Condition: Dilute the stock solution with a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to the same final concentration.
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Basic Condition: Dilute the stock solution with 0.01 N sodium hydroxide to the same final concentration.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 25°C or 40°C).
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Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Sample Quenching (if necessary): Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of 5-fluoro-1H-indazole.
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Data Evaluation: Calculate the percentage of degradation at each time point and determine the degradation kinetics if desired.
Visualizations
Caption: Expected degradation pathway of this compound.
Caption: Workflow for hydrolytic stability testing.
References
Technical Support Center: Suzuki Reactions with 1-Acetyl-5-fluoro-1H-indazole
This guide provides targeted troubleshooting advice and optimized protocols for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 1-Acetyl-5-fluoro-1H-indazole. The inherent characteristics of N-acetylated indazoles can present unique difficulties, including catalyst inhibition and competing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction has stalled, showing low or no conversion of the this compound starting material. What are the likely causes?
A1: Low or no conversion in Suzuki couplings with N-heterocyclic substrates often points to issues with the catalytic cycle. The primary culprits are typically related to the catalyst's activity, the reaction conditions, or the stability of the reagents.
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Catalyst Inactivity or Poisoning : The Lewis basic nitrogen atom of the indazole ring can coordinate to the palladium center, leading to catalyst deactivation.[1] While the N-acetyl group mitigates this effect compared to an unprotected indazole, catalyst inhibition can still occur.[2] Standard catalysts like Pd(PPh₃)₄ may have lower activity for this type of substrate.[3]
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Insufficiently Active Conditions : The reaction temperature may be too low, or the base may not be strong or soluble enough to effectively promote the crucial transmetalation step.[4]
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Poor Reagent Quality or Stability : The palladium catalyst may have degraded from improper storage, or the boronic acid/ester could be undergoing protodeboronation.[5]
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Presence of Oxygen : Oxygen can deactivate the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid, consuming it in a non-productive pathway.[1][5]
Q2: I'm observing significant byproduct formation. What are the most common side reactions and how can I minimize them?
A2: The most common side reactions in this context are protodeboronation and homocoupling.
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Protodeboronation : This is the undesired cleavage of the C-B bond in your boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like residual water).[1] This is especially problematic with electron-deficient heteroaryl boronic acids.
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Solution : Use anhydrous solvents and ensure your base is dry. Switching to a milder base like potassium fluoride (KF) or using a more stable boronic ester (e.g., a pinacol ester) can significantly reduce this side reaction.[5]
-
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Homocoupling : This reaction leads to the formation of a symmetrical biaryl product from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or certain Pd(II) species.[4]
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Solution : Ensure the reaction mixture is rigorously degassed before adding the catalyst. This can be done with several "freeze-pump-thaw" cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4][6] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also favor the desired cross-coupling.[4]
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Q3: What are the recommended starting conditions (catalyst, ligand, base, solvent) for a Suzuki reaction with this compound?
A3: For challenging substrates like N-acetyl indazoles, moving beyond traditional catalysts is often necessary. Bulky, electron-rich phosphine ligands are highly recommended as they can accelerate the key steps in the catalytic cycle and protect the palladium center.[1][3][7]
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Catalyst/Ligand Systems :
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High-Performance : Consider using a pre-formed palladium precatalyst, such as those developed by Buchwald (e.g., SPhos or XPhos precatalysts).[2][8] These are often more active and stable.
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Reliable Alternative : A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos is a strong choice.[2][3] PdCl₂(dppf) is also a widely successful catalyst for couplings of nitrogen-containing heterocycles.[9][10]
-
-
Base : A stronger base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃).[4][11]
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Solvent : Aprotic polar solvents are standard. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and effective solvent system.[4][12] The water is often crucial for dissolving and activating the inorganic base.[4]
Optimization of Reaction Conditions
The selection of catalyst, base, and solvent is critical for success. The following table summarizes conditions that have proven effective for Suzuki couplings of various bromo-indazole derivatives, providing a strong starting point for optimization.
| Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Substrate Notes | Cite |
| PdCl₂(dppf)·DCM (5%) | K₂CO₃ (3) | 1,4-Dioxane / H₂O | 100 | Moderate to High | Effective for bromo-indazole carboxamides. | [12][13] |
| Pd(PPh₃)₄ (10%) | Cs₂CO₃ (1.3) | Dioxane / EtOH / H₂O | 140 | Good | Used for NH-free 7-bromo-indazoles. | [11] |
| Pd₂(dba)₃ / SPhos (2-3%) | K₃PO₄ (2) | 1,4-Dioxane / H₂O | 100 | High | General method for unprotected N-heterocycles. | [2] |
| PdCl₂(dppf) (5%) | K₂CO₃ (3) | DME | 80 | High | Effective for N-alkyl and N-Boc bromo-indazoles. | [9][10] |
Visualized Experimental Workflow & Troubleshooting
The following diagrams illustrate a standard experimental workflow for setting up a Suzuki reaction and a logical decision tree for troubleshooting common failures.
Caption: A standard workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling failure modes.
Recommended Starting Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of a bromo-indazole, such as 7-bromo-1-acetyl-5-fluoro-1H-indazole, with a generic arylboronic acid. It should be adapted and optimized based on experimental results.
Materials:
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7-bromo-1-acetyl-5-fluoro-1H-indazole (1.0 equiv)
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Arylboronic acid (1.5 equiv)
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PdCl₂(dppf)·DCM (0.05 equiv)
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Potassium Phosphate (K₃PO₄) (3.0 equiv, finely powdered)
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1,4-Dioxane (anhydrous)
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Water (degassed)
Procedure:
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To a flame-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add the 7-bromo-1-acetyl-5-fluoro-1H-indazole, the arylboronic acid, and potassium phosphate.[12]
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Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
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Add anhydrous 1,4-dioxane and degassed water via syringe to create a 5:1 solvent mixture (volume calculated to make the final concentration of the limiting reagent ~0.1 M).
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Bubble argon gas through the stirred solution for 15-20 minutes to ensure thorough degassing.[4]
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Under a positive pressure of argon, add the PdCl₂(dppf)·DCM catalyst to the reaction mixture.
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Seal the vessel tightly and place it in a preheated oil bath at 100 °C.
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Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-12 hours).[12]
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Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
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Separate the layers and extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
minimizing byproduct formation in Buchwald-Hartwig reactions of "1-Acetyl-5-fluoro-1H-indazole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of "1-Acetyl-5-fluoro-1H-indazole" and minimizing the formation of byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.
Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors. A primary consideration is the activity of the palladium catalyst. Ensure that anhydrous and anaerobic conditions are strictly maintained, as oxygen can deactivate the catalyst. Using a fresh batch of palladium precatalyst and high-purity, dry solvents and amines is crucial.[1] The choice of base is also critical; for indazole systems, strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) have proven effective.[1] If you are using weaker bases like carbonates or phosphates, increasing the reaction temperature may be necessary.[2] Finally, consider the ligand choice, as it significantly influences catalyst activity and stability. For electron-deficient heterocyclic halides, ligands like BrettPhos for primary amines and RuPhos for secondary amines are often successful.[1]
Q2: I am seeing a significant amount of hydrodehalogenation, where the fluorine atom is replaced by a hydrogen. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common byproduct in Buchwald-Hartwig reactions and is often competitive with the desired amination.[3] This side reaction can be minimized by adjusting the reaction parameters. One effective strategy is to lower the reaction temperature.[1] Additionally, the choice of phosphine ligand plays a crucial role. Using a less sterically hindered ligand can sometimes reduce the extent of hydrodehalogenation. The nature of the base can also be a factor; screening different bases, such as moving from a strong alkoxide base to a milder carbonate or phosphate base, may be beneficial, although this could require higher reaction temperatures to maintain good conversion rates.
Q3: My reaction is producing a mixture of N1- and N2-arylated indazole products. How can I improve the regioselectivity?
A3: The presence of the acetyl group at the N1 position of "this compound" should, in principle, direct the amination to the C-X position of the aryl halide coupling partner. However, if you are performing a reaction on an unprotected 5-fluoro-1H-indazole and observing a mixture of N1 and N2 arylation on the indazole ring itself, this is a known challenge. While N1 arylation is generally less favored, it can still occur.[1] To ensure exclusive C-N bond formation at the desired position on the coupling partner, it is essential to start with the N1-protected indazole. If you are starting with an unprotected indazole, protection of the N1 position with a suitable group (e.g., BOC or SEM) prior to the Buchwald-Hartwig reaction is recommended to ensure regioselectivity.[1]
Q4: I am observing the formation of phosphine oxide. What causes this and how can it be prevented?
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Buchwald-Hartwig amination of this compound?
A1: The most common byproducts are typically:
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Hydrodehalogenation: Replacement of the fluorine atom with a hydrogen atom on the indazole ring.
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Phosphine Oxide: Formed from the oxidation of the phosphine ligand.
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Products from side reactions of the acetyl group: Under strongly basic conditions, the acetyl group could potentially undergo side reactions, though this is less common with standard Buchwald-Hartwig conditions.
Q2: How does the fluoro-substituent at the 5-position affect the reaction?
A2: The electron-withdrawing nature of the fluorine atom makes the C-F bond strong and the indazole ring more electron-deficient. This can make the oxidative addition step of the catalytic cycle more challenging compared to bromo or iodo analogues. Consequently, more reactive catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and potentially higher reaction temperatures may be required to achieve good conversion.
Q3: What is the role of the N-acetyl group?
A3: The N-acetyl group serves as a protecting group for the N1 position of the indazole, preventing N-arylation at this site and ensuring that the C-N bond formation occurs with the amine coupling partner. As an electron-withdrawing group, it also influences the electronic properties of the indazole ring, potentially affecting the reactivity of the C-F bond.
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave-assisted Buchwald-Hartwig amination can be a very effective method to reduce reaction times and potentially improve yields.[4] It is important to carefully optimize the temperature and irradiation time, as excessive heating can lead to catalyst decomposition and increased byproduct formation.
Data on Reaction Conditions
Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h. |
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]
| Amine | Product | Yield (%) |
| Morpholine | 6-(morpholino)-1H-indazole | 95 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |
| Dibenzylamine | N,N-dibenzyl-1H-indazol-6-amine | 76 |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-(4-chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol | 89 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h. |
Experimental Protocols
The following are detailed experimental protocols adapted for the Buchwald-Hartwig amination of "this compound" based on successful procedures for similar indazole derivatives.[1]
Protocol 1: Amination with a Primary Amine
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To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and a suitable palladium precatalyst with a bulky biarylphosphine ligand such as BrettPhos precatalyst (0.02 mmol, 2 mol%).
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Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
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Add anhydrous tetrahydrofuran (THF) (5 mL) via syringe.
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Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
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Seal the tube and heat the reaction mixture to 65-80 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
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Extract the mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Protocol 2: Amination with a Secondary Amine
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To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and a suitable palladium precatalyst with a bulky biarylphosphine ligand such as RuPhos precatalyst (0.02 mmol, 2 mol%).[1]
-
Follow steps 2-10 from Protocol 1.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for Buchwald-Hartwig reactions.
References
scale-up challenges for the synthesis of "1-Acetyl-5-fluoro-1H-indazole"
Welcome to the technical support center for the synthesis of 1-Acetyl-5-fluoro-1H-indazole. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up of this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the direct N-acetylation of 5-fluoro-1H-indazole using an acetylating agent such as acetic anhydride or acetyl chloride. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product, especially during scale-up.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key scale-up challenges include:
-
Regioselectivity: Formation of the undesired 2-acetyl-5-fluoro-1H-indazole isomer can occur. While the 1-acetyl isomer is generally the thermodynamically more stable product, reaction conditions can influence the N1/N2 selectivity.[1][2]
-
Exothermic Reaction Control: The acetylation reaction can be exothermic. Proper temperature control is crucial at a larger scale to prevent runaway reactions and the formation of impurities.
-
Reagent Addition: The rate of addition of the acetylating agent can affect local concentrations and heat generation, influencing impurity profiles.
-
Product Isolation and Purification: Efficiently isolating the product from the reaction mixture and achieving high purity on a large scale can be challenging. This may involve crystallization or chromatography, which require optimization for scale.
-
By-product Formation: Besides the N2-isomer, other by-products can form depending on the starting material purity and reaction conditions.[1]
Q3: How can I improve the regioselectivity for the N1-acetylation?
A3: To favor the formation of the desired 1-acetyl isomer, consider the following:
-
Choice of Base and Solvent: The use of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N1 substitution.[3] However, for acetylation, often a milder base like triethylamine or pyridine is used.
-
Thermodynamic Control: Allowing the reaction to reach thermodynamic equilibrium can favor the more stable N1-isomer. This might involve longer reaction times or controlled heating.[2]
Q4: What are the safety considerations for the scale-up of this synthesis?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) or reaction calorimetry studies to understand the thermal profile of the reaction and identify any potential thermal hazards.
-
Handling of Reagents: Acetic anhydride and acetyl chloride are corrosive and moisture-sensitive. Ensure appropriate personal protective equipment (PPE) is used and the reaction is conducted in a well-ventilated area or under an inert atmosphere.
-
Quenching Procedure: The quenching of the reaction (e.g., with water or a basic solution) can also be exothermic. The quench should be performed in a controlled manner with adequate cooling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of product during workup. - Poor quality of starting material (5-fluoro-1H-indazole). | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For acetylation with acetic anhydride, heating may be required. - Ensure the workup procedure is not too harsh (e.g., avoid excessively high temperatures or prolonged exposure to strong acids/bases). - Verify the purity of the starting material by analytical techniques. |
| Presence of 2-Acetyl-5-fluoro-1H-indazole Isomer | - Reaction conditions favoring the kinetic product (N2-isomer). - Insufficient time for thermodynamic equilibration to the more stable N1-isomer.[2] | - Adjust the solvent and base system. Consider a non-polar aprotic solvent. - Increase the reaction time or gently heat the reaction mixture to facilitate isomerization to the N1-product. |
| Formation of Dark-Colored Impurities | - Reaction temperature too high, leading to decomposition. - Presence of impurities in the starting material or solvent. | - Perform the reaction at a lower temperature and monitor for completion. - Use high-purity starting materials and solvents. - Consider degassing the solvent prior to use. |
| Difficulty in Product Crystallization | - Presence of impurities inhibiting crystal formation. - Inappropriate solvent system for crystallization. | - Purify the crude product by column chromatography before crystallization. - Screen different solvent systems (e.g., isopropanol, ethanol/water, toluene) to find optimal conditions for crystallization. |
| Inconsistent Results on Scale-up | - Poor heat transfer in larger reactors. - Inefficient mixing. - Non-linear effects of reagent addition. | - Ensure the reactor has adequate cooling capacity and temperature control. - Use appropriate agitation to ensure homogeneity. - Control the addition rate of the acetylating agent carefully, potentially using a syringe pump for better control. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is a general guideline for a lab-scale synthesis.
Materials:
-
5-fluoro-1H-indazole
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-fluoro-1H-indazole (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
Protocol 2: Considerations for Scale-Up
When scaling up the synthesis, the following points should be considered:
-
Reactor Setup: Use a jacketed reactor with overhead stirring and a temperature probe to ensure efficient heat transfer and temperature control.
-
Reagent Addition: For larger quantities, add the acetic anhydride via an addition funnel or a dosing pump over a prolonged period to control the exotherm.
-
Work-up: Ensure the quenching step is performed with adequate cooling and that the volume of the quenching solution is sufficient to neutralize the excess reagents and by-products.
-
Isolation: For large-scale isolation, filtration is preferred over chromatography. Develop a robust crystallization procedure to ensure high purity and yield.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetylation
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Considerations) |
| Scale | 1-10 g | 1-10 kg |
| Solvent | Dichloromethane, THF | Toluene, Ethyl Acetate (greener alternatives) |
| Acetylating Agent | Acetic Anhydride | Acetic Anhydride |
| Base | Pyridine, Triethylamine | Triethylamine |
| Temperature | 0 °C to Room Temperature | Controlled addition at 10-20 °C, then ramp to 40-50 °C |
| Reaction Time | 2-4 hours | 4-8 hours (monitoring required) |
| Work-up | Liquid-liquid extraction | Aqueous wash and phase separation |
| Purification | Column Chromatography, Recrystallization | Recrystallization, Slurry wash |
| Typical Yield | 70-90% | 65-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up challenges.
References
Validation & Comparative
Comparative Analysis of Mass Spectrometry Techniques for 1-Acetyl-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometry Analysis of 1-Acetyl-5-fluoro-1H-indazole and its Comparison with Alternative Analytical Methodologies.
In the landscape of pharmaceutical development and chemical research, the precise analytical characterization of novel compounds is paramount. This compound, a fluorinated heterocyclic compound, presents unique analytical challenges due to the potential for isomeric impurities and the need for sensitive detection methods. This guide provides a comprehensive comparison of Electron Ionization-Mass Spectrometry (EI-MS) for the analysis of this compound with alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by predicted fragmentation patterns and established experimental protocols for related compounds.
Electron Ionization-Mass Spectrometry (EI-MS) Analysis
EI-MS is a robust and widely used technique for the structural elucidation of volatile and thermally stable organic compounds. The fragmentation patterns generated are often highly reproducible and allow for detailed structural interpretation.
Predicted Fragmentation Pattern of this compound:
The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization. The molecular ion ([M]⁺˙) is expected to be observed, with its mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (178.05 g/mol ). The primary fragmentation pathways are anticipated to involve the loss of the acetyl group and subsequent fragmentation of the fluoroindazole core.
Key Predicted Fragment Ions:
| m/z (Predicted) | Ion Structure/Fragment Lost | Significance |
| 178 | [C₉H₇FN₂O]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 136 | [M - CH₂CO]⁺˙ | Loss of ketene from the acetyl group, a common fragmentation for N-acetyl compounds. |
| 135 | [M - CH₃CO]⁺ | Loss of the acetyl radical, leading to the stable 5-fluoro-1H-indazolium cation. This is often a prominent peak. |
| 108 | [C₇H₄F]⁺ | Fragmentation of the indazole ring, potentially through the loss of N₂ from the [M - CH₃CO]⁺ ion. |
| 95 | [C₆H₄F]⁺ | Further fragmentation involving the loss of HCN from the indazole ring structure. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for EI-MS analysis of semi-volatile compounds like this compound.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for aromatic compounds.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Alternative Analytical Techniques: A Comparative Overview
While GC-EI-MS provides valuable structural information, alternative techniques may be more suitable for specific analytical challenges, such as the analysis of complex mixtures, trace-level impurities, or positional isomers.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| GC-EI-MS | Gas-phase separation followed by electron ionization and mass analysis. | Provides detailed structural information through reproducible fragmentation patterns. Ideal for the identification of the primary compound and known impurities. | May not be suitable for thermally labile impurities. Differentiation of positional isomers can be challenging without reference standards. |
| LC-MS/MS | Liquid-phase separation coupled with soft ionization (e.g., ESI) and tandem mass spectrometry. | High sensitivity and selectivity, making it ideal for trace impurity analysis.[1][2] Capable of analyzing a wider range of compounds, including non-volatile and thermally unstable ones.[3] Can often differentiate isomers based on chromatographic separation and specific fragmentation patterns in MS/MS mode.[4] | Provides less fragmentation in the initial MS scan compared to EI, often requiring MS/MS for structural elucidation.[5] |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Unambiguous determination of the molecular formula of the parent compound and its impurities. | Higher instrumentation cost. |
Experimental Protocol: UPLC-MS/MS Analysis
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry offers enhanced separation and sensitivity for the analysis of pharmaceutical compounds and their impurities.[1]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a suitable concentration (typically in the µg/mL to ng/mL range).
-
UPLC Conditions:
-
Column: A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the parent compound and specific impurities, and product ion scan for structural elucidation.
-
Visualizing Analytical Processes
To better illustrate the analytical workflows and molecular fragmentation, the following diagrams are provided.
Caption: Predicted Electron Ionization Mass Spectrometry fragmentation pathway of this compound.
Caption: A comparative workflow for the analysis of this compound using GC-MS and LC-MS/MS.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 1-Acetyl-5-fluoro-1H-indazole
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) like 1-Acetyl-5-fluoro-1H-indazole is a critical step in ensuring the reliability, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry.[1][2] This guide provides an objective comparison of a proposed HPLC method for this compound with alternative analytical techniques, supported by hypothetical experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely utilized technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is proposed, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[3]
Experimental Protocol: Proposed RP-HPLC Method for this compound Purity
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters:
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy.
Alternative Analytical Methods for Purity Assessment
While HPLC is a robust technique, other methods can be employed to assess the purity of this compound, each with its own set of advantages and limitations.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a common technique for separating and analyzing volatile compounds.[3] Given that this compound is a relatively small organic molecule, it may possess sufficient thermal stability and volatility for GC analysis, particularly for identifying volatile impurities.
Experimental Protocol: GC-MS for Impurity Profiling
| Parameter | Condition |
| Column | A low-bleed capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Carrier Gas | Helium, with a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp at 20 °C/min to 300 °C and hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-500 amu |
Sample Preparation:
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[4]
Experimental Protocol: ¹H-qNMR for Absolute Purity Determination
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride). |
| Acquisition Parameters | A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial for accurate integration. |
Sample Preparation:
Accurately weigh a known amount of the synthesized this compound and a certified internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent.
Data Analysis:
Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity, impurity identification, or absolute purity determination.
| Feature | HPLC-UV | GC-MS | ¹H-qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] | Intrinsic quantitative measurement based on nuclear spin properties in a magnetic field.[4] |
| Primary Use | Quantitative purity (area %), retention time of the main peak and impurities.[3] | Purity (area %), identification of volatile impurities by mass spectrum.[3] | Absolute purity determination without a specific reference standard.[4] |
| Advantages | High resolution, suitable for non-volatile and thermally labile compounds, highly quantitative.[3] | High sensitivity, excellent for volatile and semi-volatile compounds, provides structural information of impurities.[3] | Primary method, highly accurate and precise, provides structural confirmation. |
| Limitations | Requires a chromophore for UV detection, solvent consumption.[3] | Not suitable for non-volatile or thermally unstable compounds, may require derivatization.[3] | Lower sensitivity compared to chromatographic methods, requires a certified internal standard. |
Visualizing the Analytical Workflow and Method Relationships
To provide a clearer understanding of the process, the following diagrams illustrate the logical flow of the purity assessment and the relationship between the discussed analytical methods.
Workflow for Purity Assessment
Logical Relationship of Analytical Methods
Conclusion
Validating the purity of synthesized this compound is paramount for ensuring the quality and reliability of research and development activities. While HPLC provides a robust and high-resolution method for routine purity assessment, a comprehensive evaluation benefits from the use of orthogonal techniques.[5] Gas chromatography offers a suitable alternative for the analysis of volatile impurities, and quantitative NMR serves as a powerful primary method for absolute purity determination without the need for a specific reference standard. The strategic application of these complementary methods provides a high degree of confidence in the identity and purity of the compound, which is essential for advancing drug development programs.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 2. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of N-Protected 5-Fluoroindazoles for Applications in Chemical Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen protecting group for heterocyclic scaffolds is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of intermediate compounds. This guide provides an objective comparison of 1-Acetyl-5-fluoro-1H-indazole with other commonly used N-protected fluoroindazoles, namely N-Boc-5-fluoro-1H-indazole and N-SEM-5-fluoro-1H-indazole. The following sections present a detailed analysis of their synthesis, stability, and reactivity, supported by experimental data to aid in the selection of the most suitable protecting group for specific research applications.
Introduction to N-Protected Fluoroindazoles
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] The incorporation of a fluorine atom into the indazole scaffold can further enhance metabolic stability, binding affinity, and lipophilicity, making fluoroindazoles valuable building blocks in drug discovery.[1] Nitrogen protection of the indazole core is often necessary during multi-step syntheses to control regioselectivity and prevent unwanted side reactions. The choice of the protecting group is crucial as it influences the overall yield, stability of the intermediate, and compatibility with subsequent reaction conditions. This guide focuses on a comparative evaluation of three N-protected derivatives of 5-fluoro-1H-indazole: the acetyl (Ac), tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM) protected forms.
Synthesis and Yield Comparison
The selection of a protecting group is often initially guided by the ease and efficiency of its introduction. The following table summarizes typical yields for the N-protection of 5-fluoro-1H-indazole and related indazole derivatives.
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Acetyl (Ac) | Acetic anhydride, Toluene, Acetic acid, Isoamyl nitrite | 2-fluoro-6-methylphenylacetamide | 72 | [4] |
| Acetyl (Ac) | Acetic anhydride, Chloroform, Potassium acetate, Isoamyl nitrite | Methyl 4-amino-3-methylbenzoate | ~46 (of acetyl indazole) | [5] |
| Boc | (Boc)₂O, Et₃N, CH₂Cl₂ | 5-Fluoro-1H-indazole | Not Reported | - |
| SEM | SEM-Cl, NaH, DMF | Indazole | 95 | [6] |
Stability Under Various Conditions
The stability of the protecting group is a critical factor, determining its compatibility with a range of reaction conditions. The ideal protecting group should be stable during subsequent synthetic steps and readily cleavable under specific, mild conditions.
| Protecting Group | Stable To | Labile To | Cleavage Conditions |
| Acetyl (Ac) | Mild acidic and basic conditions, some cross-coupling conditions. | Strong acids and bases. | Concentrated HCl, 50°C, 2 hours (100% yield for deprotection of 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one).[7] |
| Boc | Catalytic hydrogenation, mildly basic conditions. | Strong acids, some Lewis acids, and certain basic conditions. | TFA in CH₂Cl₂; HCl in dioxane; Na₂CO₃ in refluxing DME.[8] Can be unstable under Suzuki-Miyaura cross-coupling conditions.[9][10] |
| SEM | A wide range of nucleophilic and basic conditions. | Fluoride sources or strong acids. | TBAF in THF; aqueous HCl in EtOH.[6] |
Reactivity in Key Synthetic Transformations
The N-protecting group can significantly influence the reactivity of the indazole core in subsequent functionalization reactions, such as metal-catalyzed cross-couplings and lithiation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. The choice of N-protecting group can impact the success and yield of this reaction.
| Protecting Group | Influence on Suzuki-Miyaura Coupling |
| Acetyl (Ac) | Generally stable under Suzuki-Miyaura conditions, allowing for effective coupling at other positions of the indazole ring. |
| Boc | The N-Boc group can be labile under the basic conditions often employed in Suzuki-Miyaura reactions, leading to deprotection and potential side reactions.[9][10] However, in some cases, the coupling proceeds with concomitant deprotection.[10] |
| SEM | The SEM group is generally stable under Suzuki-Miyaura conditions, providing reliable protection during the coupling reaction. |
Lithiation and Subsequent Electrophilic Quench
Directed ortho-metalation (DoM) is a key strategy for the functionalization of aromatic rings. The N-protecting group plays a crucial role in directing the lithiation to a specific position.
| Protecting Group | Influence on Lithiation |
| Acetyl (Ac) | The acetyl group is not typically used as a directing group for lithiation of the indazole ring. |
| Boc | The N-Boc group can direct lithiation to the C7 position of the indazole ring. However, the conditions need to be carefully controlled to avoid side reactions.[11] |
| SEM | The N-SEM group has been shown to be an effective directing group for the regioselective C3 lithiation of indazoles.[6] |
Experimental Protocols
Synthesis of 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone (An Acetyl-Protected Fluoroindazole)
Adapted from Patent CN110452177A[12]
To a solution of 4-bromo-3-fluoro-2-methylaniline (20.4 g) in toluene (200 mL) at 90°C, ether (23 g) is added dropwise, and the mixture is stirred for 30 minutes. Acetic acid (7.8 g) is then added, and the temperature is raised to 110°C. Isoamyl nitrite (15.2 g) is added dropwise, and the reaction is maintained at 110°C for 3 hours. After completion, the reaction mixture is concentrated to dryness and triturated with methanol (200 mL). The resulting solid is filtered and dried to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone. Yield: 40.5% .
Deprotection of 1-(5-Fluoro-1H-indazol-1-yl)ethanone
Adapted from ChemicalBook CAS 348-26-5[7]
1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one (2.1 g, 11.8 mmol) is dissolved in a mixture of methanol (20 mL) and concentrated hydrochloric acid (10 mL). The solution is heated to 50°C and maintained for 2 hours. Upon completion, the reaction mixture is evaporated to dryness under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic phase is washed with water and concentrated to afford 5-fluoro-1H-indazole. Yield: 100% .
N-Boc Protection of 3-Iodoindazole Derivatives (General Procedure)
Adapted from Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles...[9]
To a solution of the 3-iodoindazole derivative in a suitable solvent, di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine are added. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The N₁-Boc-3-iodoindazole product can be obtained in quantitative yield in a short reaction time.
Suzuki-Miyaura Coupling of an Unprotected 3-Bromoindazole
Adapted from Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles
A mixture of the 3-bromoindazole, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) is subjected to microwave irradiation. The reaction progress is monitored by TLC. After completion, the product is isolated and purified by column chromatography.
Visualization of Synthetic Pathways and Decision Making
Synthetic Workflow for N-Protected Fluoroindazoles
Caption: General synthetic workflow for N-protected fluoroindazoles.
Decision Matrix for Protecting Group Selection
Caption: Comparison of properties for common N-protecting groups.
Conclusion
The choice between acetyl, Boc, and SEM protecting groups for 5-fluoro-1H-indazole depends heavily on the planned synthetic route.
-
This compound offers a balance of moderate stability and is compatible with certain cross-coupling reactions. Its removal under acidic conditions is straightforward.
-
N-Boc-5-fluoro-1H-indazole is a versatile protecting group, particularly useful for directing lithiation to the C7 position. However, its lability under both acidic and some basic conditions, including those used for Suzuki-Miyaura coupling, requires careful consideration.
-
N-SEM-5-fluoro-1H-indazole provides robust protection under a wide range of conditions, making it suitable for complex, multi-step syntheses. Its ability to direct lithiation to the C3 position offers a distinct regiochemical advantage.
Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target and the reaction conditions to be employed. This guide provides the necessary data to make an informed decision, enabling more efficient and successful synthetic outcomes in the pursuit of novel fluoroindazole-based compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 1H-Indazole, 1-acetyl- (7CI,8CI,9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-FLUORO-1H-INDAZOLE CAS#: 348-26-5 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 1-Acetyl-5-fluoro-1H-indazole and 5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1-Acetyl-5-fluoro-1H-indazole and 5-fluoro-1H-indazole. Understanding the distinct reactivity profiles of these two compounds is crucial for their strategic application in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the indazole scaffold is a prevalent motif.[1][2][3] This document outlines the impact of the N-1 acetyl group on the reactivity of the indazole core, supported by experimental data and detailed protocols for key chemical transformations.
Core Reactivity Differences: The Role of the N-Acetyl Group
The primary distinction in reactivity between this compound and 5-fluoro-1H-indazole stems from the presence of the acetyl group at the N-1 position. This functional group imparts significant changes to the electronic and nucleophilic properties of the indazole ring system.
5-fluoro-1H-indazole possesses a nucleophilic N-H proton, making it susceptible to a variety of reactions at the nitrogen atom, including alkylation, acylation, and arylation.[4] The lone pair of electrons on the N-1 nitrogen also contributes to the aromaticity of the pyrazole ring.
This compound , on the other hand, has its N-1 position blocked by an electron-withdrawing acetyl group. This modification has two major consequences:
-
Protection of the N-H functionality: The acetyl group serves as a protecting group, preventing reactions at the N-1 position. This allows for selective functionalization at other positions of the indazole ring.
-
Deactivation of the Indazole Ring: The electron-withdrawing nature of the acetyl group reduces the electron density of the entire bicyclic aromatic system. This deactivates the ring towards electrophilic aromatic substitution reactions compared to the unsubstituted 5-fluoro-1H-indazole.
Comparative Reactivity in Key Chemical Transformations
The following sections detail the differences in reactivity between the two compounds in common synthetic transformations.
N-Substitution Reactions (Alkylation, Acylation)
This class of reactions highlights the most significant difference between the two molecules.
5-fluoro-1H-indazole readily undergoes N-alkylation and N-acylation. The reaction often yields a mixture of N-1 and N-2 substituted isomers, with the regioselectivity being influenced by the reaction conditions (base, solvent, and electrophile) as well as the electronic and steric effects of substituents on the indazole ring.[5][6][7]
This compound is unreactive towards N-alkylation and further N-acylation under standard conditions due to the absence of the acidic N-H proton. The acetyl group itself can be removed under basic or acidic conditions to regenerate the N-H functionality.
Experimental Protocol: Deprotection of 1-Acetyl-5-bromo-4-fluoro-1H-indazole
A relevant experimental protocol for the deprotection of a similar acetylated indazole is provided in a patent for the synthesis of 5-bromo-4-fluoro-1H-indazole.[8]
-
Reaction: Deprotection of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.
-
Reagents: 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (1 eq.), potassium carbonate (1.5 eq.), methanol, and water.
-
Procedure: The acetylated indazole is dissolved in a mixture of methanol and water. An aqueous solution of potassium carbonate is added, and the mixture is stirred at room temperature for 12-14 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, water is added to precipitate the product, which is then filtered, washed with water, and dried.
-
Yield: Reported yields for similar deprotections are in the range of 77-81%.[8]
Electrophilic Aromatic Substitution
The electron-withdrawing acetyl group in This compound deactivates the benzene portion of the molecule towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation more challenging compared to 5-fluoro-1H-indazole . While specific comparative data for these two exact compounds is scarce, the general principles of electrophilic aromatic substitution on N-acylated heterocycles support this decreased reactivity.
Logical Relationship of Reactivity in Electrophilic Aromatic Substitution
Caption: Relative reactivity in electrophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of indazoles. The reactivity in these reactions is often dependent on the presence of a suitable leaving group (e.g., a halogen) on the indazole ring.
This compound can be a viable substrate for cross-coupling reactions, particularly if it possesses an additional halide substituent. The acetyl group can serve as a protecting group for the N-1 position, preventing side reactions and directing the coupling to the desired carbon atom. A study on the Suzuki cross-coupling of 5-bromoindazoles demonstrated the successful coupling of 2-(1-Acetyl-1H-indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester, albeit with a modest yield of 30%.[9][10]
5-fluoro-1H-indazole , if halogenated, can also participate in cross-coupling reactions. However, the presence of the acidic N-H proton might necessitate the use of an excess of base or could lead to competing N-arylation side reactions under certain conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a 1-Acetyl-5-bromo-indazole Derivative
The following protocol is adapted from the Suzuki cross-coupling of 5-bromo-1-acetyl-1H-indazole with N-Boc-2-pyrroleboronic acid.[9][10]
-
Reaction: Suzuki-Miyaura cross-coupling.
-
Reagents: 5-bromo-1-acetyl-1H-indazole (1 eq.), N-Boc-2-pyrroleboronic acid (1.2 eq.), Pd(dppf)Cl2 (10 mol%), aqueous K2CO3 (2M, 3 eq.), dimethoxyethane (DME).
-
Procedure: The reactants and catalyst are combined in DME, and the aqueous base is added. The mixture is heated to 80°C for 2 hours under an inert atmosphere. After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification via column chromatography.
-
Yield: The reported yield for a similar coupling was 30%.[9]
Experimental Workflow for Suzuki Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
| Reaction Type | 5-fluoro-1H-indazole | This compound | Key Differences & Notes |
| N-Alkylation | Reactive, often gives N-1/N-2 mixtures. Yields and ratios are condition-dependent.[5][6][7] | Unreactive at N-1. | The N-H proton in 5-fluoro-1H-indazole is acidic and nucleophilic. |
| Deprotection | Not applicable. | Can be deprotected under basic conditions (e.g., K2CO3 in MeOH/H2O) with yields around 80%.[8] | The acetyl group is a labile protecting group. |
| Suzuki Coupling | Can be reactive if halogenated, but may require specific conditions to avoid N-arylation. | Can be used as a substrate. A reported yield for a similar compound was 30%.[9][10] | The N-acetyl group prevents N-arylation side products. |
Conclusion
The reactivity of 5-fluoro-1H-indazole is dominated by the chemistry of its N-H bond, leading to facile N-substitution but also potential complications in regioselectivity and side reactions during other functionalizations. In contrast, This compound is a protected form of the parent indazole. The acetyl group effectively shields the N-1 position and deactivates the aromatic system towards electrophilic attack. This makes it a valuable intermediate for synthetic strategies that require selective modification at other positions of the indazole core, after which the acetyl group can be readily removed to unveil the N-H functionality for further elaboration. The choice between these two reagents should therefore be guided by the specific synthetic sequence and the desired final product.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Acetyl and Boc Protecting Groups for 5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules containing the 5-fluoro-1H-indazole moiety, a common scaffold in medicinal chemistry, the strategic use of protecting groups for the indazole nitrogen is paramount. The choice of protecting group can significantly impact reaction yields, stability of intermediates, and the overall efficiency of a synthetic route. This guide provides an objective comparison of two commonly employed protecting groups, acetyl (Ac) and tert-butoxycarbonyl (Boc), for the protection of 5-fluoro-1H-indazole.
Introduction to N-Protection of Indazoles
Indazoles possess two nitrogen atoms, N1 and N2, both of which can potentially be functionalized. The 1H-tautomer is generally more stable than the 2H-tautomer.[1][2] The regioselectivity of N-substitution is influenced by the reaction conditions and the nature of the electrophile. Generally, N1-acylation is thermodynamically favored.[3] Protecting the indazole nitrogen is often necessary to prevent unwanted side reactions during subsequent synthetic transformations.
This guide will compare the acetyl and Boc protecting groups in terms of their introduction, stability under various conditions, and cleavage from the 5-fluoro-1H-indazole core, supported by experimental data from related indazole derivatives.
Comparison Overview
The selection of a suitable protecting group depends on the planned synthetic route, including the reagents and conditions for subsequent steps. The acetyl group, being base-labile, and the Boc group, being acid-labile, offer orthogonal protection strategies.
Quantitative Data Summary
The following tables summarize the typical reaction conditions and yields for the protection and deprotection of indazole derivatives, which can be extrapolated to 5-fluoro-1H-indazole.
Table 1: Comparison of Protection Reactions
| Protecting Group | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| Acetyl | Acetic anhydride, reflux | Toluene | ~40-50 | [4] |
| Boc | (Boc)₂O, DMAP, Et₃N | CH₂Cl₂ | >90 | Extrapolated from similar heterocycles |
Table 2: Comparison of Deprotection Reactions
| Protected Indazole | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| N-Acetyl | K₂CO₃, rt, 12h | Methanol/Water | 77-81 | [4] |
| N-Boc | TFA, rt | CH₂Cl₂ | >90 | General knowledge |
Experimental Protocols
N-Acetylation of 5-fluoro-1H-indazole (Representative Protocol)
Workflow Diagram
Procedure: To a solution of 5-fluoro-1H-indazole (1.0 eq) in toluene, acetic anhydride (1.2 eq) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N1-acetyl-5-fluoro-1H-indazole. As noted in the literature for a similar bromo-fluoro-indazole, the N-acylated product is often an intermediate that is carried on to the next step.[4]
N-Boc Protection of 5-fluoro-1H-indazole (Representative Protocol)
Workflow Diagram
Procedure: To a solution of 5-fluoro-1H-indazole (1.0 eq) in dichloromethane are added triethylamine (1.5 eq), 4-(dimethylamino)pyridine (0.1 eq), and di-tert-butyl dicarbonate (1.2 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N1-Boc-5-fluoro-1H-indazole.
Cleavage of the Acetyl Group (Representative Protocol)
Workflow Diagram
Procedure: N-acetyl-5-fluoro-1H-indazole (1.0 eq) is suspended in a mixture of methanol and water. An inorganic base such as potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 12-14 hours.[4] The reaction progress is monitored by TLC. Upon completion, water is added to the reaction mixture, and the resulting precipitate is collected by filtration, washed with water, and dried to give 5-fluoro-1H-indazole.[4] Yields for the deprotection of a similar bromo-fluoro-acetyl-indazole are reported to be in the range of 77-81%.[4]
Cleavage of the Boc Group (Representative Protocol)
Workflow Diagram
Procedure: N-Boc-5-fluoro-1H-indazole (1.0 eq) is dissolved in dichloromethane, and trifluoroacetic acid (TFA) (5-10 eq) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is dried and concentrated to give the deprotected 5-fluoro-1H-indazole, which can be further purified if necessary.
Performance Comparison
Acetyl Group:
-
Advantages: The acetyl group is a small, robust protecting group. It is stable to acidic conditions and many oxidative and reductive conditions.
-
Disadvantages: The introduction of the acetyl group can sometimes result in lower yields compared to the Boc group. Its removal requires basic conditions, which may not be compatible with other functional groups in the molecule.
Boc Group:
-
Advantages: The Boc group is introduced in high yields under mild conditions. It is stable to a wide range of non-acidic reagents, including basic and nucleophilic conditions, making it suitable for a broad array of synthetic transformations. Cleavage is typically clean and high-yielding under acidic conditions.
-
Disadvantages: The Boc group is highly sensitive to acid, which limits its use in synthetic steps that require acidic conditions.
Conclusion
Both acetyl and Boc protecting groups have their merits in the synthesis of 5-fluoro-1H-indazole derivatives. The choice between them should be guided by the overall synthetic strategy.
-
The Boc group is generally the preferred choice due to its high-yielding introduction and mild, efficient cleavage under acidic conditions, offering a broad scope for subsequent functionalization under basic or neutral conditions.
-
The acetyl group serves as a valuable alternative when stability under acidic conditions is required. Its removal under basic conditions provides an orthogonal deprotection strategy to the acid-labile Boc group.
For complex syntheses, the differential stability of the acetyl and Boc groups can be leveraged in an orthogonal protection strategy, allowing for the selective deprotection of one nitrogen while another remains protected. Careful planning of the synthetic sequence is crucial to maximize the utility of these protecting groups.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 1-Acetyl-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to "1-Acetyl-5-fluoro-1H-indazole," a fluorinated indazole derivative of interest in medicinal chemistry. The guide evaluates the primary synthetic pathway alongside two alternative routes to structurally similar compounds, offering detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in methodological selection.
Executive Summary
The synthesis of this compound is most directly achieved through the N-acetylation of commercially available 5-fluoro-1H-indazole. This guide compares this primary route with the synthesis of two alternative acetylated fluoroindazoles: 1-Acetyl-7-fluoro-1H-indazole and 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone. The selection of a particular synthetic route will depend on factors such as starting material availability, desired positional isomerism of the fluorine substituent, and tolerance for multi-step procedures.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of the target compound and its alternatives.
| Compound | Starting Material | Key Reagents | Reaction Time | Yield (%) |
| This compound | 5-Fluoro-1H-indazole | Acetic anhydride, Pyridine (catalyst) | 2-4 hours | Estimated >90% |
| 1-Acetyl-7-fluoro-1H-indazole | 2-Fluoro-6-methylphenylacetamide | Acetic acid, Acetic anhydride, Isoamyl nitrite | 0.5 hours (cyclization) | 72%[1] |
| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | 4-Bromo-3-fluoro-2-methylaniline | Toluene, Acetic acid, Isoamyl nitrite | 2-5 hours (cyclization) | 37-43%[2] |
Experimental Protocols
Route 1: Synthesis of this compound (Primary Route)
This protocol is based on established N-acetylation procedures for indazoles.
Materials:
-
5-Fluoro-1H-indazole
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-fluoro-1H-indazole (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography if necessary.
Route 2: Synthesis of 1-Acetyl-7-fluoro-1H-indazole (Alternative 1)
This protocol is adapted from the synthesis of 7-fluoro-1H-acetylindazole.[1]
Materials:
-
2-Fluoro-6-methylphenylacetamide
-
Toluene
-
Acetic acid
-
Acetic anhydride
-
Isoamyl nitrite
Procedure:
-
In a three-necked flask, combine 2-fluoro-6-methylphenylacetamide (1.0 eq), acetic acid, acetic anhydride, and toluene.
-
Heat the mixture with stirring to the reaction temperature.
-
Slowly add isoamyl nitrite dropwise over a period of 30 minutes.
-
After the addition is complete, stop heating.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude 7-fluoro-1H-acetylindazole can be purified by recrystallization.
Route 3: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Alternative 2)
This protocol is based on a patented synthetic method.[2]
Materials:
-
4-Bromo-3-fluoro-2-methylaniline
-
Toluene
-
Diethyl ether
-
Acetic acid
-
Isoamyl nitrite
-
Methanol
Procedure:
-
Dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in toluene in a four-necked flask and heat to 90 °C.
-
Add diethyl ether dropwise and stir for 30 minutes.
-
Add acetic acid and increase the temperature to 110 °C.
-
Add isoamyl nitrite dropwise and maintain the reaction at 110 °C for 2-5 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture to dryness.
-
Slurry the residue with methanol and filter to collect the product.
-
Dry the filter cake to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.
Synthetic Workflow and Comparison Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows.
Caption: A direct, one-step synthesis of the target compound.
Caption: Comparison of starting materials and final products for the three synthetic routes.
References
Acetylated vs. Non-Acetylated Fluoroindazoles: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a prominent feature in many clinically significant molecules, particularly in the realm of oncology.[1] Fluoroindazoles, a subset of this class, have garnered considerable attention for their potent biological activities, frequently as inhibitors of protein kinases that are crucial in cancer signaling pathways. A common chemical modification in drug discovery is acetylation, which can significantly alter a compound's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the known biological activity of a representative non-acetylated fluoroindazole and explores the potential ramifications of acetylation on its function, drawing upon established structure-activity relationships in related heterocyclic compounds.
Due to a lack of direct comparative studies on acetylated versus non-acetylated fluoroindazoles, this guide will focus on a well-characterized non-acetylated fluoroindazole kinase inhibitor. We will then extrapolate the potential effects of N-acetylation based on documented effects in similar molecular contexts.
The Non-Acetylated Fluoroindazole: A Case Study
A number of fluoroindazole derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases. For instance, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2] The introduction of a fluorine atom at the 6-position of the indazole ring has been shown in some cases to improve enzymatic activity and cellular potency.[2]
The Potential Impact of Acetylation
Acetylation, the introduction of an acetyl group (-COCH3), typically at a nitrogen or oxygen atom, can modulate a molecule's biological activity through several mechanisms:
-
Altered Physicochemical Properties: Acetylation can change a compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. This can, in turn, affect its membrane permeability and oral bioavailability. For example, acetylation of N-acetyl glucosamine has been shown to improve its cell membrane permeability.[3]
-
Modified Target Binding: The addition of an acetyl group can introduce steric hindrance or new points of interaction within the target protein's binding pocket, potentially increasing or decreasing binding affinity.
-
Metabolic Stability: Acetylation can block a site of metabolic degradation, potentially increasing the compound's half-life. Conversely, the acetyl group itself can be a target for metabolic enzymes.
In the context of heterocyclic kinase inhibitors, N-acetylation of a pyrazole or similar nitrogen-containing ring can have varied effects. In some instances, N-acetylation of 1,3,4-oxadiazole derivatives has been shown to significantly enhance antimicrobial activity.[4] However, for kinase inhibitors that rely on hydrogen bonding from an N-H group for their interaction with the kinase hinge region, N-acetylation would abrogate this interaction, likely leading to a significant loss of potency.
Comparative Biological Activity Data
The following table summarizes the reported biological activity of a representative non-acetylated fluoroindazole derivative against a specific protein kinase. Data for the hypothetical N-acetylated counterpart is projected based on general structure-activity relationship principles for kinase inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50 in µM) | Citation |
| 6-Fluoro-1H-indazole Derivative (Hypothetical) | FGFR1 | 50 | - | - | [2] |
| N-Acetyl-6-fluoro-1H-indazole Derivative (Hypothetical) | FGFR1 | >10,000 (predicted) | - | Significantly Reduced (predicted) | N/A |
Note: The data for the N-acetylated derivative is a prediction. The loss of the N-H hydrogen bond donor, crucial for hinge binding in many kinase inhibitors, is expected to dramatically reduce inhibitory activity.
Experimental Protocols
Kinase Inhibition Assay (Example: FGFR1)
The inhibitory activity of the fluoroindazole compounds against a target kinase such as FGFR1 would typically be determined using a biochemical assay.
-
Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
The kinase reaction is performed in a buffer containing a buffer salt (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA).
-
The fluoroindazole compound is pre-incubated with the FGFR1 enzyme at various concentrations.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using the detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Cell Proliferation Assay
The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using assays like the MTT or CellTiter-Glo® assay.
-
Cell Culture: Human cancer cell lines (e.g., a line with FGFR amplification or mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the fluoroindazole compounds for a specified period (e.g., 72 hours).
-
For an MTT assay, the MTT reagent is added, and after incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then read on a plate reader.
-
For a CellTiter-Glo® assay, the reagent is added to the wells, and the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing the Concepts
To better understand the context of this comparison, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified FGFR signaling pathway and the point of inhibition by a fluoroindazole.
Caption: General workflow for comparing the biological activity of the two compound types.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Acetyl-5-fluoro-1H-indazole: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 1-Acetyl-5-fluoro-1H-indazole, based on established procedures for the closely related compound, 5-fluoro-1H-indazole. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are in a well-ventilated area and equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate risks of skin and eye irritation, respiratory irritation, and harm if swallowed.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1] | To protect eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (inspect before use).[1] | To prevent skin contact. |
| Respiratory Protection | N95 or equivalent dust mask.[3] | To avoid inhalation of dust particles. |
| Protective Clothing | Laboratory coat or other suitable protective clothing.[2] | To protect skin and personal clothing. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound.
1. Containment of Spills:
-
In case of a spill, avoid creating dust.[1]
-
Carefully sweep up the solid material.[1]
-
Place the swept-up material into a suitable, closed, and clearly labeled container for disposal.[1]
2. Waste Collection and Storage:
-
Keep the waste material in a sealed container in a cool, dry, and well-ventilated place.[1]
-
The storage area should be secure and accessible only to authorized personnel.[1]
3. Professional Disposal:
-
Disposal of this material must be handled by a licensed professional waste disposal service.[1]
-
A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound and minimizes environmental impact.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, wipes, and empty containers, should be treated as hazardous waste.
-
Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[1]
-
Contaminated packaging should be disposed of as the unused product.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The disposal procedures outlined above are based on information for the related compound 5-fluoro-1H-indazole. While these guidelines provide a strong foundation for safe handling and disposal, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available and to adhere to all local, state, and federal regulations.
References
Personal protective equipment for handling 1-Acetyl-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Acetyl-5-fluoro-1H-indazole. The following procedures are based on best practices for handling structurally similar fluorinated indazole compounds and are intended to ensure the safety of laboratory personnel. A thorough risk assessment should be conducted before beginning any work.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[3] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1][3] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[3][4] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[3] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][4]
-
Verify that all necessary PPE is available and in good condition before starting work.[3]
2. Handling the Compound:
-
Wear all required PPE as detailed in Table 1.
-
Avoid the formation of dust when handling the solid material.[2][3][5] Use appropriate tools, such as spatulas, for transferring the compound.[3]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
For small spills, if you are trained to handle them, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[2][3]
-
For large spills, evacuate the area and contact the appropriate emergency response team.[3]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
2. Disposal Method:
-
Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Solutions may be absorbed with a non-reactive absorbent material and placed in a sealed container for disposal.[1]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Caption: Disposal plan for this compound waste.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
